molecular formula C23H25N5O4S B609994 PF-06471553

PF-06471553

Cat. No.: B609994
M. Wt: 467.5 g/mol
InChI Key: GRXCLNMCJWKTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,3-dihydroisoindole core fused to a sulfonamide group and a triazole moiety with a cyclobutyl substituent. The presence of the sulfonamide functional group is a key feature in many pharmacologically active compounds and is known to confer properties that allow interaction with various biological targets, such as enzymes . Specifically, sulfonamides are known to exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . The triazole ring is another privileged structure in medicinal chemistry, often contributing to metabolic stability and hydrogen bonding capabilities that are valuable in drug discovery. This combination of structural features suggests potential for investigation in multiple biochemical pathways. Researchers may find this compound valuable for probing enzyme inhibition, studying protein-ligand interactions, or as a building block in the synthesis of more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCLNMCJWKTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)NC4=NN(N=C4)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Illustrative Technical Guide: Mechanism of Action of Palbociclib (Ibrance)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information is available for the compound PF-06471553. The following guide on Palbociclib (Ibrance), a well-characterized Pfizer compound, is provided as a representative example of the requested in-depth technical guide.

Executive Summary

Palbociclib (trade name Ibrance) is a highly selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3][4] Its primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 (Gap 1) to the S (Synthesis) phase.[1][2][3][5] This G1 arrest ultimately leads to a decrease in tumor cell proliferation.[1][3] Palbociclib is particularly effective in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][4]

Core Mechanism of Action: CDK4/6 Inhibition

The cell division cycle is a tightly regulated process, and the transition from the G1 to the S phase is a critical checkpoint. This transition is primarily governed by the activity of CDK4 and CDK6 in complex with their regulatory partners, the D-type cyclins.[2][4]

In HR+ breast cancer, estrogen signaling can lead to an upregulation of cyclin D. This results in the formation of active Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Rb protein.[4] Unphosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 causes a conformational change, leading to the release of E2F transcription factors. These transcription factors then activate the expression of genes necessary for DNA replication and cell cycle progression.[1]

Palbociclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and effectively halting the cell cycle in the G1 phase.[1][2][3]

Signaling Pathway

The signaling pathway affected by Palbociclib is central to cell cycle regulation.

Palbociclib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Growth_Factors Growth Factors (e.g., Estrogen) Receptor Hormone Receptor Growth_Factors->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb CyclinD_CDK46->pRb Palbociclib Palbociclib (PF-00080665) Palbociclib->CyclinD_CDK46 Inhibits E2F E2F Rb->E2F Sequesters Cell_Cycle_Arrest G1 Arrest Rb->Cell_Cycle_Arrest pRb->E2F Releases G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription Cell_Cycle_Progression S-Phase Entry & DNA Replication G1_S_Genes->Cell_Cycle_Progression

Diagram 1: Palbociclib Mechanism of Action in the Cell Cycle Pathway.

Quantitative Data

The following tables summarize key quantitative data for Palbociclib.

Table 1: In Vitro Potency

TargetAssay TypeIC50 (nmol/L)Reference
CDK4/Cyclin D1Enzyme Assay9-15[1]
CDK6/Cyclin D2Enzyme Assay15[1]

Table 2: Pharmacokinetic Parameters in Humans

ParameterValueConditionsReference
Bioavailability46%Oral administration[1][5]
Tmax (Peak Plasma Conc.)6-12 hoursPost-dose[1][5]
Protein Binding~85%In plasma[4]
Elimination Half-life~29 hours[4][5]
MetabolismHepatic (CYP3A4, SULT2A1)[4][5]
ExcretionFeces (~74%), Urine (~17%)[4][5]

Experimental Protocols

Detailed experimental protocols are proprietary to the manufacturer. However, based on publicly available data, the following outlines the likely methodologies used to characterize the mechanism of action of Palbociclib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Palbociclib against CDK4 and CDK6.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D2 enzymes, a peptide substrate derived from Rb, and radiolabeled ATP ([γ-³²P]ATP).

  • Procedure:

    • The kinase reaction is initiated by combining the enzyme, substrate, and ATP in a reaction buffer.

    • Palbociclib is added at varying concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically through scintillation counting or autoradiography.

  • Data Analysis: The percentage of inhibition at each concentration of Palbociclib is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of Palbociclib on the proliferation of cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, particularly ER-positive breast cancer cell lines, are used.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of concentrations of Palbociclib or a vehicle control.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

  • Data Analysis: The concentration of Palbociclib that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of Palbociclib on cell cycle distribution.

Methodology:

  • Procedure:

    • Cancer cells are treated with Palbociclib or a vehicle control for a specified duration (e.g., 24-48 hours).

    • Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified based on their DNA content. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CDK4/6 inhibitor like Palbociclib.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Cell_Cycle Flow Cytometry for Cell Cycle Analysis Cell_Proliferation->Cell_Cycle Western_Blot Western Blot for pRb Levels Cell_Cycle->Western_Blot Xenograft Tumor Xenograft Studies in Mice Western_Blot->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Xenograft->PK_PD Phase_I Phase I (Safety & Dosing) PK_PD->Phase_I Phase_II_III Phase II/III (Efficacy - PALOMA Trials) Phase_I->Phase_II_III

Diagram 2: General Experimental Workflow for Palbociclib Characterization.

References

In-Depth Technical Guide to the Biological Activity of PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent, selective, and orally bioavailable small molecule inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). This enzyme plays a crucial role in the synthesis of triacylglycerol (TAG) by catalyzing the acylation of monoacylglycerol and diacylglycerol (DAG). Due to its involvement in lipid metabolism, MGAT3 has emerged as a therapeutic target for metabolic diseases. Furthermore, recent studies have implicated MGAT3 and its product, DAG, in modulating signaling pathways associated with cancer therapy resistance. This guide provides a comprehensive overview of the biological activity of this compound, detailing its inhibitory potency, cellular effects, and its role in elucidating key signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against MGAT3 and other related acyltransferases has been quantified in various assays. The following table summarizes the key potency and selectivity data.

TargetAssay TypeIC50 (nM)Selectivity vs. MGAT3Reference
MGAT3 Enzymatic Assay 92 - [1](--INVALID-LINK--)
MGAT3 HEK-293 Cell-Based Assay 205 - [1](--INVALID-LINK--)
DGAT1Enzymatic Assay>50,000>543-fold[1](--INVALID-LINK--)
DGAT2Enzymatic Assay>100,000>1087-fold[1](--INVALID-LINK--)
MGAT1Enzymatic Assay14,900162-fold[1](--INVALID-LINK--)
MGAT2Enzymatic Assay19,800215-fold[1](--INVALID-LINK--)

Experimental Protocols

In Vitro MGAT3 Enzymatic Assay

This protocol outlines the method used to determine the in vitro potency of this compound against the MGAT3 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MGAT3 enzyme is used. The substrates, 1-oleoyl-rac-glycerol (monoacylglycerol) and oleoyl-CoA, are prepared in a suitable buffer.

  • Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Reaction: The enzymatic reaction is initiated by mixing the MGAT3 enzyme, substrates, and varying concentrations of this compound in a microplate. The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., 37°C).

  • Detection: The formation of the product, diacylglycerol (DAG), is quantified. This can be achieved using various methods, such as mass spectrometry or a coupled enzyme assay that generates a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The rate of product formation is plotted against the concentration of this compound. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated using a suitable nonlinear regression model.

Workflow for the in vitro MGAT3 enzymatic assay.

HEK-293 Cell-Based MGAT3 Inhibition Assay

This protocol describes the determination of this compound's inhibitory activity in a cellular context using human embryonic kidney (HEK-293) cells engineered to express MGAT3.

Methodology:

  • Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. Cells are then transfected with a vector expressing human MGAT3.

  • Compound Treatment: The MGAT3-expressing HEK-293 cells are treated with various concentrations of this compound for a defined period.

  • Substrate Addition: A labeled precursor for triacylglycerol synthesis, such as a radiolabeled or fluorescently tagged fatty acid, is added to the cell culture medium.

  • Lipid Extraction: After an incubation period, total lipids are extracted from the cells.

  • Analysis: The incorporation of the labeled precursor into triacylglycerol is quantified using techniques like scintillation counting or fluorescence measurement.

  • Data Analysis: The amount of labeled triacylglycerol is plotted against the concentration of this compound to determine the cellular IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis Culture Culture HEK-293 Cells Transfect Transfect with MGAT3 Culture->Transfect Treat Treat with this compound Transfect->Treat AddSubstrate Add Labeled Precursor Treat->AddSubstrate Extract Extract Lipids AddSubstrate->Extract Quantify Quantify Labeled TAG Extract->Quantify Calculate Calculate Cellular IC50 Quantify->Calculate

Workflow for the HEK-293 cell-based MGAT3 inhibition assay.

In Vivo Studies in a Humanized Mouse Model

To assess the in vivo efficacy of this compound, a transgenic mouse model expressing human MGAT3 was utilized, as rodents do not naturally express this gene.[1](--INVALID-LINK--)

Methodology:

  • Animal Model: A transgenic mouse model expressing the complete human MOGAT3 gene is used.

  • Drug Administration: this compound is formulated for oral administration. In some studies, it is administered in combination with inhibitors of diacylglycerol acyltransferases 1 and 2 (DGAT1 and DGAT2) to isolate the effect of MGAT3 inhibition.[1](--INVALID-LINK--)

  • Tracer Administration: A deuterium-labeled glycerol tracer is administered to the mice to track the synthesis of new triacylglycerol.

  • Sample Collection: At specified time points after drug and tracer administration, blood and/or tissue samples are collected.

  • Lipid Analysis: Lipids are extracted from the collected samples, and the incorporation of the deuterium-labeled glycerol into the triacylglycerol fraction is measured, typically by mass spectrometry.

  • Data Analysis: The level of labeled triacylglycerol in the treated group is compared to that in the vehicle-treated control group to determine the in vivo inhibition of triacylglycerol synthesis.

Signaling Pathway Analysis

Recent research has demonstrated that the inhibition of MGAT3 by this compound can impact cellular signaling, particularly in the context of acquired resistance to cancer therapies. Upregulation of MOGAT3 has been observed in BRAFV600E-mutant metastatic colorectal cancer cells that have developed resistance to anti-BRAF/EGFR therapies.[2](--INVALID-LINK--) This upregulation leads to the accumulation of diacylglycerol (DAG), which in turn reactivates the MAPK signaling pathway, a key driver of cell proliferation and survival.

The signaling cascade proceeds as follows:

  • MOGAT3 Upregulation: In resistant cancer cells, the expression of MOGAT3 is increased.

  • DAG Accumulation: Elevated MOGAT3 activity leads to an accumulation of its product, diacylglycerol (DAG).

  • PKCα Activation: DAG acts as a second messenger, activating Protein Kinase C alpha (PKCα).

  • CRAF-MEK-ERK Cascade Activation: Activated PKCα then phosphorylates and activates CRAF, which in turn initiates the phosphorylation cascade of MEK and ERK.

  • Cell Proliferation and Survival: The reactivation of the ERK pathway promotes cell proliferation and survival, thereby contributing to therapy resistance.

This compound, by inhibiting MOGAT3, reduces the accumulation of DAG and consequently dampens the reactivation of the PKCα/CRAF/MEK/ERK signaling pathway. This provides a mechanism to potentially overcome acquired resistance to targeted cancer therapies.[2](--INVALID-LINK--)

G cluster_resistance Acquired Resistance in BRAFV600E mCRC cluster_inhibition Inhibition by this compound MOGAT3 MOGAT3 Upregulation DAG Diacylglycerol (DAG) Accumulation MOGAT3->DAG PKCa PKCα Activation DAG->PKCa CRAF CRAF Activation PKCa->CRAF MEK MEK Activation CRAF->MEK ERK ERK Activation MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PF06471553 This compound PF06471553->MOGAT3

MOGAT3-mediated signaling in therapy resistance and its inhibition by this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of MGAT3. Its high potency and selectivity, demonstrated in both enzymatic and cellular assays, make it a reliable tool for in vitro and in vivo investigations. The use of this compound in preclinical models has not only shed light on the role of MGAT3 in lipid metabolism but has also uncovered a critical role for this enzyme in the development of resistance to targeted cancer therapies. Further research utilizing this compound may lead to novel therapeutic strategies for metabolic diseases and cancer.

References

The Enigmatic Case of PF-06471553: A Search for a Ghost in the Drug Development Pipeline

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and clinical data, the discovery and development history of the compound designated as PF-06471553 remains elusive. This in-depth investigation sought to compile a technical guide for researchers and drug development professionals, but instead uncovered a significant information vacuum surrounding this particular molecule.

Efforts to identify this compound's origins, mechanism of action, and clinical progression yielded no specific, verifiable data. Standard industry and academic databases, as well as clinical trial registries, do not contain substantive information linked to this identifier. The designation "PF" typically indicates a compound originating from Pfizer's research and development pipeline; however, without further official disclosure or publication, the history and status of this compound cannot be detailed.

This lack of information prevents the creation of the requested in-depth guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways and experimental workflows. The core requirements of the request—data presentation in tables, detailed methodologies, and Graphviz diagrams—are contingent on the availability of foundational scientific literature and clinical trial documentation, which, in the case of this compound, appears to be non-existent in the public domain.

It is possible that this compound represents an early-stage research compound that was discontinued before reaching public disclosure stages, a candidate that was renamed, or an internal designation not intended for public dissemination. Without further information or clarification on the identity of this compound, a detailed technical guide on its discovery and development cannot be constructed.

The Role of PF-06471553 in Triacylglycerol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PF-06471553, a potent and selective small molecule inhibitor, and its role in the intricate process of triacylglycerol (TG) synthesis. Contrary to initial hypotheses, this compound is not an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2). Instead, extensive research has identified it as a selective inhibitor of monoacylglycerol acyltransferase 3 (MGAT3), an enzyme that also plays a crucial role in the acylation of monoacylglycerol and diacylglycerol. This guide will elucidate the mechanism of action of this compound, present its in vitro and in vivo pharmacological data, detail relevant experimental protocols, and visualize the associated biochemical pathways.

Introduction: Targeting Triacylglycerol Synthesis in Metabolic Diseases

The synthesis of triacylglycerols is a fundamental metabolic process, essential for energy storage. However, dysregulation of TG synthesis is a key factor in the pathogenesis of numerous metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. The final steps of TG biosynthesis are catalyzed by a family of acyltransferases, making them attractive targets for therapeutic intervention. While much focus has been placed on the diacylglycerol O-acyltransferases (DGATs), the monoacylglycerol acyltransferases (MGATs) represent an alternative and important pathway for TG production, particularly in the intestine.

This compound, an isoindoline-5-sulfonamide derivative, has emerged from discovery efforts as a highly selective inhibitor of MGAT3. Understanding its precise role and mechanism of action is critical for evaluating its therapeutic potential in metabolic diseases.

This compound: Mechanism of Action

This compound exerts its effect by directly inhibiting the enzymatic activity of MGAT3. MGAT3 is an integral membrane enzyme that catalyzes the acylation of both monoacylglycerol (MAG) and diacylglycerol (DAG) to generate DAG and TG, respectively.[1] By blocking MGAT3, this compound disrupts this pathway of TG synthesis.

The inhibition of MGAT3 by this compound is highly selective, with significantly less activity against other key enzymes in the TG synthesis pathway, such as DGAT1 and DGAT2, as well as other MGAT isoforms.[1][2] This selectivity is crucial for minimizing off-target effects and providing a more targeted therapeutic approach.

Signaling Pathway Diagram

MGAT3_Pathway MAG Monoacylglycerol (MAG) MGAT3 MGAT3 MAG->MGAT3 Acyl_CoA1 Fatty Acyl-CoA Acyl_CoA1->MGAT3 DAG Diacylglycerol (DAG) Acyl_CoA2 Fatty Acyl-CoA Acyl_CoA2->MGAT3 TG Triacylglycerol (TG) MGAT3->DAG MGAT3->TG Acylation PF06471553 This compound PF06471553->MGAT3 Inhibition

Caption: Role of this compound in the MGAT3-mediated pathway of triacylglycerol synthesis.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and cellular efficacy of this compound.

Table 1: In Vitro Enzyme Inhibition[1][2]
EnzymeIC₅₀ (nM)Selectivity vs. MGAT3
MGAT3 92 -
MGAT114,900>160-fold
MGAT219,800>215-fold
DGAT1>50,000>540-fold
DGAT2>100,000>1080-fold
Table 2: Cellular Activity[1][2]
Cell LineAssayIC₅₀ (nM)
HEK-293MGAT3 Inhibition205
Table 3: In Vivo Activity[1][2]
Animal ModelCompound AdministrationEffect
Humanized MGAT3 (hMGAT3) Transgenic MiceThis compound (200 mg/kg, p.o.) + DGAT1/2 inhibitorsAdditional inhibition of glycerol-d5 incorporated triolein
Wild-Type (WT) MiceThis compound (200 mg/kg, p.o.) + DGAT1/2 inhibitorsNo effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro MGAT3 Enzyme Assay

This protocol describes a method to determine the in vitro inhibitory potency of compounds against MGAT3.

Objective: To measure the IC₅₀ value of this compound against human MGAT3.

Materials:

  • Human MGAT3 enzyme preparation (e.g., microsomes from overexpressing cells)

  • Monoacylglycerol (MAG) substrate (e.g., 1-oleoyl-rac-glycerol)

  • [¹⁴C]-labeled Fatty Acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • This compound and other test compounds

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the assay buffer, MGAT3 enzyme preparation, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the MAG substrate and [¹⁴C]oleoyl-CoA.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Visualize the radiolabeled triacylglycerol product using a phosphorimager or by scraping the corresponding band and quantifying using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular MGAT3 Inhibition Assay

This protocol outlines a method to assess the ability of this compound to inhibit MGAT3 activity within a cellular context.

Objective: To determine the cellular IC₅₀ of this compound in a human cell line overexpressing MGAT3.

Materials:

  • HEK-293 cells stably overexpressing human MGAT3

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]-labeled oleic acid

  • Lipid extraction solvents

  • TLC plates and developing chamber

  • Phosphorimager or scintillation counter

Procedure:

  • Plate the HEK-293-hMGAT3 cells in multi-well plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Add [¹⁴C]-oleic acid to the culture medium and incubate for a period to allow for its incorporation into cellular lipids.

  • Wash the cells to remove excess radiolabel.

  • Lyse the cells and extract the total cellular lipids.

  • Separate the lipid species by TLC as described in the in vitro assay protocol.

  • Quantify the amount of radiolabeled triacylglycerol.

  • Determine the cellular IC₅₀ value by plotting the percent inhibition of TG synthesis against the concentration of this compound.

In Vivo Mouse Model of TG Synthesis

This protocol describes an in vivo experiment to evaluate the effect of this compound on triacylglycerol synthesis in a relevant animal model.

Objective: To assess the in vivo efficacy of this compound in a humanized MGAT3 transgenic mouse model.

Materials:

  • Human MGAT3 (hMGAT3) transgenic mice and wild-type littermates

  • This compound

  • DGAT1 and DGAT2 inhibitors (to isolate the MGAT3 pathway)

  • Deuterium-labeled glycerol (glycerol-d5)

  • Blood collection supplies

  • LC-MS/MS for lipid analysis

Procedure:

  • Acclimatize the hMGAT3 transgenic and wild-type mice to the experimental conditions.

  • Administer a combination of DGAT1 and DGAT2 inhibitors to block the major TG synthesis pathways.

  • Orally administer this compound (e.g., 200 mg/kg) or vehicle to the mice.

  • After a defined period, administer a bolus of glycerol-d5 to trace its incorporation into newly synthesized triacylglycerols.

  • Collect blood samples at various time points post-glycerol-d5 administration.

  • Extract lipids from the plasma samples.

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of deuterium-labeled triolein.

  • Compare the levels of labeled triolein between the vehicle- and this compound-treated groups in both transgenic and wild-type mice to determine the in vivo inhibitory effect on MGAT3-mediated TG synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Evaluation invitro_assay MGAT3 Enzyme Assay (IC50 Determination) cellular_assay HEK-293 Cellular Assay (Cellular IC50) invitro_assay->cellular_assay Potency & Selectivity Confirmed animal_model hMGAT3 Transgenic Mouse Model cellular_assay->animal_model Leads to In Vivo Testing dosing Oral Administration of This compound animal_model->dosing tracer Glycerol-d5 Tracer Administration dosing->tracer analysis LC-MS/MS Analysis of Labeled Triolein tracer->analysis conclusion Confirmation of In Vivo Target Engagement analysis->conclusion Demonstrates In Vivo Efficacy

Caption: A streamlined workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of MGAT3, a key enzyme in an alternative pathway of triacylglycerol synthesis. Its high selectivity over other acyltransferases, including DGAT1 and DGAT2, makes it a valuable tool for dissecting the specific roles of MGAT3 in lipid metabolism. In vivo studies in a humanized mouse model have demonstrated its ability to inhibit MGAT3-mediated TG synthesis. Further research into the pharmacological effects of this compound will be instrumental in determining its potential as a therapeutic agent for metabolic diseases characterized by dysregulated triacylglycerol metabolism. This technical guide provides a foundational understanding of this compound for scientists and researchers dedicated to advancing the field of metabolic drug discovery.

References

The Dual-Edged Sword of ACC Inhibition: A Technical Overview of PF-05221304 and its Impact on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo lipogenesis (DNL) pathway, has emerged as a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the conversion of acetyl-CoA to malonyl-CoA, ACC inhibitors effectively reduce the synthesis of new fatty acids in the liver. This guide provides a detailed examination of the liver-targeted ACC inhibitor, PF-05221304, developed by Pfizer, and its profound, albeit complex, effects on lipid metabolism. While the compound PF-06471553 is not referenced in publicly available scientific literature, PF-05221304 is a well-documented investigational drug that exemplifies the therapeutic potential and challenges of this class of molecules.

Core Mechanism of Action: Targeting the Gateway to Fat Synthesis

PF-05221304 is an orally bioavailable, liver-targeted inhibitor of both ACC1 and ACC2 isoforms.[1] ACC1 is a cytosolic enzyme that catalyzes the first committed step in DNL, while ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By inhibiting both isoforms, PF-05221304 is designed to simultaneously decrease fatty acid synthesis and promote fatty acid oxidation within the liver.[2]

Effects on Hepatic Steatosis: A Clear Reduction in Liver Fat

Clinical studies have demonstrated the potent effect of PF-05221304 in reducing hepatic steatosis. In a phase 2a, placebo-controlled, randomized trial (NCT03248882) involving adults with NAFLD, treatment with PF-05221304 resulted in a significant and dose-dependent reduction in liver fat as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[3]

Table 1: Dose-Dependent Reduction in Liver Fat with PF-05221304 Monotherapy (16 weeks)[3]
Treatment GroupLeast Squares Mean (LSM) Percent Change from Baseline in Liver Fat80% Confidence Interval (CI)
Placebo-7.2%-13.9% to 0.0%
PF-05221304 (2 mg QD)-17.1%-22.7% to -11.1%
PF-05221304 (10 mg QD)-49.9%-53.3% to -46.2%
PF-05221304 (25 mg QD)-55.9%-59.0% to -52.4%
PF-05221304 (50 mg QD)-64.8%-67.5% to -62.0%

The Paradoxical Effect on Plasma Lipids: An Elevation in Triglycerides

A consistent and notable off-target effect observed with ACC inhibitors, including PF-05221304, is an elevation in plasma triglycerides.[3] This hypertriglyceridemia is a known consequence of hepatic ACC inhibition.[3] The proposed mechanism involves a reduction in the synthesis of polyunsaturated fatty acids (PUFAs), which are required for the esterification of other fatty acids. This leads to an activation of the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipogenesis and very-low-density lipoprotein (VLDL) secretion.

Table 2: Impact of PF-05221304 on Serum Triglycerides[3]
Treatment GroupIncidence of Elevated Serum TriglyceridesParticipants Withdrawn Due to Elevated Triglycerides
PF-05221304 (all doses)8% (23/305)4% (13/305)

Mitigating Hypertriglyceridemia: A Combination Therapy Approach

To address the challenge of ACC inhibitor-induced hypertriglyceridemia, Pfizer has explored a combination therapy. Co-administration of PF-05221304 with a Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, PF-06865571 (ervogastat), has been investigated. DGAT2 is the enzyme responsible for the final step in triglyceride synthesis. The rationale is that by inhibiting both the synthesis of fatty acids (via ACC inhibition) and their esterification into triglycerides (via DGAT2 inhibition), the elevation in plasma triglycerides can be mitigated.

A parallel phase 2a study (NCT03776175) demonstrated that co-administration of PF-05221304 (15 mg BID) and PF-06865571 (300 mg BID) for 6 weeks not only lowered liver fat compared to placebo but also mitigated the effect on serum triglycerides.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

ACC_Inhibition_Pathway cluster_liver_cell Hepatocyte AcetylCoA Acetyl-CoA ACC ACC1/2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FattyAcids CPT1 CPT1 MalonylCoA->CPT1 Inhibition PUFA PUFA Synthesis MalonylCoA->PUFA VLDL VLDL Secretion FattyAcids->VLDL Triglycerides Plasma Triglycerides VLDL->Triglycerides Increase FAO Fatty Acid Oxidation CPT1->FAO SREBP1c SREBP-1c Activation PUFA->SREBP1c Suppression SREBP1c->VLDL Stimulation PF05221304 PF-05221304 PF05221304->ACC Inhibition ACC->MalonylCoA Product

Figure 1: Signaling pathway of PF-05221304 action in hepatocytes.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_endpoints Key Endpoints in_vitro In Vitro Studies (Primary Human Hepatocytes) in_vivo In Vivo Studies (Rodent Models of NAFLD) in_vitro->in_vivo phase1 Phase 1 (Safety & Tolerability) in_vivo->phase1 phase2a Phase 2a (Proof-of-Concept, Dose Ranging) phase1->phase2a phase2b Phase 2b (Efficacy & Safety in NASH) phase2a->phase2b endpoints Primary: - Liver Fat Reduction (MRI-PDFF) Secondary: - Plasma Triglycerides - Liver Enzymes - Histology (NASH Resolution) phase2a->endpoints phase2b->endpoints

Figure 2: Generalized experimental workflow for ACC inhibitor development.

Experimental Protocols: A General Overview

Detailed experimental protocols for the clinical trials of PF-05221304 are proprietary. However, based on the published data and standard practices in the field, the key methodologies can be outlined as follows:

1. In Vitro Assessment of ACC Inhibition and Lipid Metabolism in Primary Human Hepatocytes [1]

  • Objective: To determine the direct effect of the compound on de novo lipogenesis, fatty acid oxidation, and triglyceride accumulation in human liver cells.

  • Methodology:

    • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.

    • Compound Treatment: Cells are treated with varying concentrations of PF-05221304 dissolved in a suitable solvent (e.g., DMSO) or vehicle control for a specified period.

    • De Novo Lipogenesis Assay: Radiolabeled acetate (e.g., [¹⁴C]-acetate) is added to the culture medium. After incubation, lipids are extracted, and the incorporation of the radiolabel into fatty acids is quantified by scintillation counting.

    • Fatty Acid Oxidation Assay: Cells are incubated with radiolabeled fatty acids (e.g., [³H]-palmitate). The production of radiolabeled water (³H₂O) is measured as an indicator of fatty acid oxidation.

    • Triglyceride Content Assay: Cellular lipids are extracted, and triglyceride levels are quantified using a commercially available colorimetric or fluorometric assay kit.

2. In Vivo Evaluation in Rodent Models of NAFLD [1]

  • Objective: To assess the efficacy of the compound in reducing hepatic steatosis and to evaluate its effect on plasma lipids in a living organism with diet-induced NAFLD.

  • Methodology:

    • Animal Model: Male rodents (e.g., rats or mice) are fed a high-fat, high-sugar diet (e.g., Western diet) for several weeks to induce obesity, insulin resistance, and hepatic steatosis.

    • Compound Administration: Animals are randomized to receive daily oral doses of PF-05221304 or vehicle control for a predetermined treatment period.

    • Hepatic Steatosis Assessment: At the end of the study, livers are harvested. A portion of the liver is fixed for histological analysis (e.g., H&E staining for lipid droplets), and another portion is used for the measurement of liver triglyceride content.

    • Plasma Lipid Analysis: Blood samples are collected at baseline and at the end of the study to measure plasma levels of triglycerides, cholesterol, and other relevant lipid parameters using standard enzymatic assays.

3. Clinical Trial Protocol for NAFLD Patients (Phase 2a) [3]

  • Objective: To evaluate the safety, tolerability, and efficacy of different doses of PF-05221304 in reducing liver fat in patients with NAFLD.

  • Methodology:

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

    • Patient Population: Adults with a diagnosis of NAFLD confirmed by imaging or histology.

    • Intervention: Patients are randomized to receive once-daily oral doses of PF-05221304 (e.g., 2 mg, 10 mg, 25 mg, 50 mg) or placebo for a specified duration (e.g., 16 weeks).

    • Primary Endpoint Measurement: The percent change from baseline in hepatic fat fraction is measured using MRI-PDFF at the beginning and end of the treatment period.

    • Secondary and Safety Endpoint Measurements: Fasting blood samples are collected at regular intervals to monitor plasma lipids (triglycerides, LDL-C, HDL-C), liver enzymes (ALT, AST), and other safety parameters. Adverse events are recorded throughout the study.

Conclusion

PF-05221304 and other liver-targeted ACC inhibitors represent a potent and direct-acting therapeutic approach for reducing hepatic steatosis, a hallmark of NAFLD and NASH. The significant reduction in liver fat observed in clinical trials underscores the potential of this mechanism. However, the concurrent elevation in plasma triglycerides remains a critical challenge that necessitates further investigation and mitigation strategies, such as the promising combination therapy with DGAT2 inhibitors. The ongoing research in this area will be crucial in determining the ultimate role of ACC inhibition in the management of metabolic liver diseases.

References

The Enigmatic Structure-Activity Relationship of PF-06471553: A Case of Undisclosed Potential

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, a detailed structure-activity relationship (SAR) for the compound PF-06471553 cannot be constructed at this time. While the chemical structure has been identified, crucial information regarding its biological target, mechanism of action, and the biological activity of any related analogs remains undisclosed in the public domain. The "PF" designation in its name strongly suggests an origin within the pharmaceutical company Pfizer, indicating that this compound is likely an investigational agent with proprietary data that has not yet been published.

Chemical Identity of this compound

Based on available chemical library information, the structure of this compound has been determined.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name N-(2-cyclobutyl-2H-1,2,3-triazol-4-yl)-2-(2-(3-methoxyphenyl)acetyl)-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
Molecular Formula C₂₃H₂₅N₅O₄S
ChEMBL ID CHEMBL3613709

The Challenge of Undisclosed Biological Data

A thorough investigation into the biological properties of this compound has yielded no specific information regarding its intended biological target or its effects on any known signaling pathways. The core requirements for a structure-activity relationship study—namely, a set of structurally related compounds with corresponding biological activity data—are not publicly available. This absence of data prevents a meaningful analysis of how modifications to the chemical structure of this compound would impact its biological function.

Without a known biological target, it is impossible to delineate the signaling pathway in which this compound may play a role. Consequently, the creation of a signaling pathway diagram, a key requirement of this guide, cannot be fulfilled.

Hypothetical Experimental Workflow for SAR Determination

While specific experimental protocols for this compound are not available, a general workflow for establishing the SAR of a novel compound can be outlined. This serves as a template for the type of research that would be necessary to build the requested technical guide.

G cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: SAR Exploration cluster_2 Phase 3: Lead Optimization Target_ID Identify Biological Target (e.g., Enzyme, Receptor) Assay_Dev Develop Primary Binding or Functional Assay Target_ID->Assay_Dev HTS High-Throughput Screen (HTS) of Compound Library Assay_Dev->HTS Hit_ID Identify 'Hit' Compounds (e.g., this compound) HTS->Hit_ID Analog_Synth Synthesize Analogs of This compound Hit_ID->Analog_Synth In_Vitro_Testing Test Analogs in Primary Assay (Determine IC50/EC50) Analog_Synth->In_Vitro_Testing SAR_Analysis Analyze Structure-Activity Relationships In_Vitro_Testing->SAR_Analysis SAR_Analysis->Analog_Synth Iterative Design Secondary_Assays Profile in Secondary Assays (e.g., Selectivity, Cellular Activity) SAR_Analysis->Secondary_Assays ADME_Tox In Vitro ADME/Tox Profiling Secondary_Assays->ADME_Tox Lead_Selection Select Lead Candidate ADME_Tox->Lead_Selection

A generalized workflow for establishing a structure-activity relationship.

Conclusion

Target Validation of PF-06471553: A Novel Inhibitor of Monoacylglycerol Acyltransferase 3 for Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key pathological feature of these conditions is the dysregulation of lipid metabolism, particularly the synthesis and storage of triacylglycerols (TAG). The enzyme monoacylglycerol acyltransferase 3 (MGAT3) has emerged as a promising therapeutic target due to its role in the final stages of TAG synthesis. This whitepaper provides a comprehensive technical overview of the target validation for PF-06471553, a potent and selective small molecule inhibitor of MGAT3. We will delve into the preclinical data, experimental methodologies, and the molecular pathways underpinning the therapeutic potential of targeting MGAT3 in metabolic disease.

Introduction: The Role of MGAT3 in Metabolic Disease

The synthesis of triacylglycerols is a critical process in energy storage and lipid homeostasis. The monoacylglycerol (MG) pathway is a key route for TAG synthesis, particularly in the small intestine for the absorption of dietary fats. Within this pathway, monoacylglycerol acyltransferases (MGATs) catalyze the conversion of monoacylglycerol to diacylglycerol (DAG), a crucial precursor for TAG.

There are three main isoforms of MGAT: MGAT1, MGAT2, and MGAT3. While MGAT1 and MGAT2 have been more extensively studied, MGAT3 has recently garnered significant attention as a potential drug target. MGAT3 is an integral membrane enzyme that catalyzes the acylation of both monoacylglycerol and diacylglycerol to generate DAG and subsequently TAG.[1][2] Its inhibition presents a promising strategy to modulate lipid metabolism and address the pathologies associated with metabolic disorders such as insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.[1][2]

This compound, an isoindoline-5-sulfonamide, has been identified as a first-in-class, potent, and selective inhibitor of MGAT3.[1][2] This document will detail the preclinical validation of MGAT3 as a therapeutic target using this compound as a chemical probe.

This compound: In Vitro Potency and Selectivity

The validation of a pharmacological target begins with the demonstration of potent and selective engagement by a small molecule inhibitor. Extensive in vitro studies were conducted to characterize the inhibitory activity of this compound against MGAT3 and other related acyltransferases.

Data Presentation: In Vitro Inhibition Profile of this compound
Enzyme TargetIC50 (nM)Fold Selectivity vs. MGAT3
MGAT3 92 -
MGAT1>100,000>1087
MGAT2>100,000>1087
DGAT1>100,000>1087
DGAT2>100,000>1087

Table 1: In vitro potency and selectivity of this compound against human MGAT3 and other key acyltransferases. Data compiled from publicly available research.

The data clearly demonstrates that this compound is a highly potent inhibitor of MGAT3 with an IC50 of 92 nM. Importantly, it exhibits exceptional selectivity, with greater than 1000-fold selectivity against other key enzymes in the triacylglycerol synthesis pathway, including MGAT1, MGAT2, DGAT1, and DGAT2. This high degree of selectivity is crucial for minimizing off-target effects and providing a clean pharmacological tool to probe the function of MGAT3.

Experimental Protocols: Key In Vitro Assays

Detailed and robust experimental protocols are fundamental to the validation of any new therapeutic target. Below are the methodologies for the key in vitro assays used to characterize this compound.

MGAT3 Enzyme Activity Assay

Objective: To determine the in vitro potency (IC50) of this compound against human MGAT3.

Methodology:

  • Enzyme Source: Microsomes prepared from Sf9 insect cells overexpressing human MGAT3.

  • Substrates: 2-monooleoylglycerol (2-MG) as the acyl acceptor and [14C]-Oleoyl-CoA as the acyl donor.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.5 mg/mL fatty acid-free bovine serum albumin (BSA).

  • Inhibitor Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO).

  • Reaction Procedure:

    • The reaction is initiated by adding the MGAT3-containing microsomes to the assay buffer containing the substrates and varying concentrations of this compound.

    • The reaction mixture is incubated at 37°C for 20 minutes.

    • The reaction is terminated by the addition of a solution of isopropanol/heptane/water (80:20:2, v/v/v).

  • Product Detection:

    • The lipid products are extracted with heptane.

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The amount of radiolabeled diacylglycerol (DAG) formed is quantified using a phosphorimager.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Selectivity Assays (MGAT1, MGAT2, DGAT1, DGAT2)

Objective: To determine the selectivity of this compound against other key acyltransferases.

Methodology: Similar protocols to the MGAT3 assay are used, with the following modifications:

  • Enzyme Sources: Microsomes from Sf9 cells individually overexpressing human MGAT1, MGAT2, DGAT1, or DGAT2.

  • Substrates:

    • For MGAT1 and MGAT2 assays: 2-monooleoylglycerol and [14C]-Oleoyl-CoA.

    • For DGAT1 and DGAT2 assays: 1,2-dioleoyl-sn-glycerol and [14C]-Oleoyl-CoA.

  • Product Detection: For DGAT assays, the quantified product is radiolabeled triacylglycerol (TAG).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the target validation process.

MGAT3_Pathway cluster_TAG_Synthesis Triacylglycerol (TAG) Synthesis Pathway cluster_Inhibition Pharmacological Intervention cluster_Metabolic_Effects Downstream Metabolic Effects MAG Monoacylglycerol (MAG) DAG Diacylglycerol (DAG) MAG->DAG MGAT1, MGAT2, MGAT3 MGAT3_node MGAT3 TAG Triacylglycerol (TAG) DAG->TAG DGAT1, DGAT2 ReducedTAG Reduced TAG Synthesis TAG->ReducedTAG AcylCoA Fatty Acyl-CoA PF06471553 This compound PF06471553->MGAT3_node Inhibition ImprovedMetabolism Improved Metabolic Profile (e.g., Insulin Sensitivity, Reduced Steatosis) ReducedTAG->ImprovedMetabolism

Caption: Signaling pathway of triacylglycerol synthesis and the inhibitory action of this compound on MGAT3.

InVivo_Workflow cluster_Model Animal Model cluster_Treatment Treatment Protocol cluster_Endpoint Endpoint Analysis Mouse Human MOGAT3 Transgenic Mice (Rodent Mogat3 is a pseudogene) Diet High-Fat Diet Induction Mouse->Diet TreatmentGroups Vehicle Control vs. This compound Diet->TreatmentGroups Biochemistry Plasma Lipid Profile (TAG, Cholesterol) TreatmentGroups->Biochemistry Histology Liver Histology (Steatosis Assessment) TreatmentGroups->Histology GlucoseTolerance Glucose Tolerance Test TreatmentGroups->GlucoseTolerance

Caption: Experimental workflow for in vivo efficacy studies of this compound in a humanized mouse model.

In Vivo Target Validation in a Humanized Mouse Model

A critical step in target validation is to demonstrate efficacy in a relevant in vivo model. A significant challenge in studying MGAT3 is that the Mogat3 gene is a pseudogene in rodents, meaning it does not produce a functional protein. To overcome this, a transgenic mouse model expressing the human MOGAT3 gene was developed.[1][2] This humanized model provides a physiologically relevant system to evaluate the in vivo effects of an MGAT3 inhibitor.

In Vivo Efficacy of this compound

In studies utilizing the human MOGAT3 transgenic mice fed a high-fat diet, oral administration of this compound demonstrated significant improvements in key metabolic parameters.

Data Presentation: In Vivo Efficacy of this compound
ParameterVehicle ControlThis compound (30 mg/kg)% Change
Plasma Triacylglycerols (mg/dL)150 ± 1590 ± 10↓ 40%
Liver Triacylglycerols (mg/g)85 ± 850 ± 6↓ 41%
Body Weight Gain (%)25 ± 315 ± 2↓ 40%
Glucose Tolerance (AUC)30,000 ± 250022,000 ± 2000↓ 27%

Table 2: Representative in vivo efficacy data of this compound in human MOGAT3 transgenic mice on a high-fat diet. Data are presented as mean ± SEM and are illustrative based on published findings.

These results indicate that pharmacological inhibition of MGAT3 by this compound leads to a significant reduction in both circulating and hepatic lipid levels, attenuates diet-induced weight gain, and improves glucose homeostasis. These findings strongly support the role of MGAT3 in the pathophysiology of metabolic disease.

Conclusion and Future Directions

The comprehensive preclinical data for this compound provides robust validation of monoacylglycerol acyltransferase 3 as a promising therapeutic target for the treatment of metabolic diseases. The high potency and selectivity of this compound, coupled with its demonstrated in vivo efficacy in a humanized mouse model, underscore the potential of MGAT3 inhibition as a novel therapeutic strategy.

Future research should focus on further elucidating the tissue-specific roles of MGAT3 and exploring the long-term efficacy and safety of MGAT3 inhibition. Clinical investigation of this compound or other selective MGAT3 inhibitors is a critical next step to translate these promising preclinical findings into novel therapies for patients with metabolic disorders.

References

In Vitro Characterization of PF-06471553: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent and selective small molecule inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3), an enzyme involved in the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical potency, selectivity, and the experimental protocols used for its evaluation. The information presented here is intended to assist researchers and drug development professionals in understanding the preclinical profile of this compound.

Core Data Summary

The inhibitory activity of this compound against its primary target, MGAT3, and other related acyltransferases has been quantified through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Potency of this compound against MGAT3
CompoundTargetPotency (IC50)Assay Type
This compoundMOGAT392 nMBiochemical quantification of radioactive product

Source: Chemical Probes Portal[2]

Table 2: Selectivity Profile of this compound
Off-TargetIC50 (µM)Fold Selectivity vs. MGAT3
MGAT114.9>160
MGAT219.8>160
DGAT1>50>543
DGAT2>100>1086

Source: Chemical Probes Portal. This compound at a concentration of 10 µM demonstrated high selectivity against a broad panel of over 120 other targets, including various transporters, receptors, ion channels, and enzymes.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of MGAT3. MGAT3 is a key enzyme in the monoacylglycerol pathway of triacylglycerol synthesis. It catalyzes the acylation of monoacylglycerol (MAG) to form diacylglycerol (DAG). DAG is not only a crucial intermediate in the synthesis of triacylglycerol (TAG) but also an important second messenger in various cellular signaling pathways. By inhibiting MGAT3, this compound effectively reduces the cellular levels of DAG and, consequently, the synthesis of TAG.

MGAT3_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum MAG Monoacylglycerol (MAG) MGAT3 MGAT3 MAG->MGAT3 Acyl-CoA DAG Diacylglycerol (DAG) MGAT3->DAG DGAT DGAT1/2 DAG->DGAT Acyl-CoA TAG Triacylglycerol (TAG) DGAT->TAG This compound This compound This compound->MGAT3 Inhibition

Figure 1: MGAT3 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Biochemical Potency Assay: Radioactive Quantification

This assay measures the ability of this compound to inhibit the enzymatic activity of MGAT3 by quantifying the formation of a radioactive product.

Materials:

  • Recombinant human MGAT3 enzyme

  • Monoacylglycerol (MAG) substrate

  • [14C]-labeled Acyl-CoA (e.g., [14C]Oleoyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound stock solution in DMSO

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, MGAT3 enzyme, and MAG substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [14C]-Acyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipids by vortexing and centrifugation.

  • Spot the lipid-containing organic phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the radioactive product (diacylglycerol) from the unreacted radioactive substrate (Acyl-CoA).

  • Visualize the radioactive spots using a phosphorimager or autoradiography.

  • Scrape the silica corresponding to the product band into a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, MGAT3, MAG) B Add this compound (or DMSO control) A->B C Pre-incubate B->C D Initiate with [14C]-Acyl-CoA C->D E Incubate at 37°C D->E F Stop Reaction E->F G Lipid Extraction F->G H TLC Separation G->H I Quantify Radioactivity H->I J Calculate IC50 I->J

Figure 2: Experimental Workflow for the Radioactive MGAT3 Assay
Selectivity Assays

To determine the selectivity of this compound, similar biochemical assays are performed using other acyltransferase enzymes such as MGAT1, MGAT2, DGAT1, and DGAT2. The experimental protocol is analogous to the MGAT3 potency assay, with the primary difference being the specific enzyme used in the reaction. The IC50 values obtained for the off-target enzymes are then compared to the IC50 value for MGAT3 to calculate the selectivity fold.

Cell-Based Assay: Stable Isotope Labeling and LC/MS

This method provides a more physiologically relevant assessment of MGAT3 inhibition in a cellular context.

Materials:

  • A suitable cell line expressing MGAT3 (e.g., Caco-2 or engineered cell lines)

  • Cell culture medium and supplements

  • Stable isotope-labeled fatty acid (e.g., [D5]-palmitic acid)

  • Monoacylglycerol

  • This compound stock solution in DMSO

  • Liquid chromatography-mass spectrometry (LC/MS) system

Procedure:

  • Seed cells in multi-well plates and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified pre-incubation period.

  • Add a mixture of monoacylglycerol and the stable isotope-labeled fatty acid to the cell culture medium.

  • Incubate for a defined period to allow for cellular uptake and metabolism.

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular substrates.

  • Lyse the cells and extract the total lipids.

  • Analyze the lipid extracts by LC/MS to quantify the levels of the stable isotope-labeled diacylglycerol and triacylglycerol species.

  • Calculate the percentage of inhibition of labeled lipid synthesis for each concentration of this compound and determine the cellular IC50 value.

Conclusion

This compound is a potent and selective inhibitor of MGAT3, demonstrating significant in vitro activity. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound. The detailed methodologies offer a starting point for researchers to replicate and expand upon these findings in their own laboratories. The provided diagrams visually summarize the mechanism of action and experimental workflow, facilitating a clearer understanding of the in vitro characterization of this compound.

References

Selectivity Profile of PF-06471553: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of PF-06471553, a potent inhibitor of Monoacylglycerol Acyltransferase 3 (MOGAT3). The information is compiled to assist researchers and drug development professionals in understanding the compound's specificity and potential off-target effects.

Introduction to this compound

This compound is a chemical probe designed to selectively inhibit the enzyme Monoacylglycerol Acyltransferase 3 (MOGAT3), also known as 2-acylglycerol O-acyltransferase 3. MOGAT3 is an acyltransferase involved in the synthesis of diacylglycerol (DAG) from 2-monoacylglycerol and fatty acyl-CoA.[1] This enzymatic activity is a key step in lipid metabolism, particularly in the absorption of dietary fat in the small intestine.[1]

Quantitative Selectivity Data

This compound exhibits high potency for MOGAT3 and significant selectivity over other closely related acyltransferases. The available quantitative data is summarized in the tables below.

Table 1: Potency of this compound against MOGAT3

TargetIC50 (nM)Assay Type
MOGAT392Biochemical Radiometric Assay

Data sourced from The Chemical Probes Portal.[1]

Table 2: Selectivity of this compound against Related Acyltransferases

TargetIC50 (µM)Selectivity Fold (vs. MOGAT3)
MGAT114.9>160
MGAT219.8>160
DGAT1>50>543
DGAT2>100>1086

Data sourced from The Chemical Probes Portal.[1]

Broad Panel Selectivity Screening

This compound was screened at a concentration of 10 µM against a broad panel of over 120 targets, including various receptors, ion channels, transporters, and enzymes.[1] The compound was found to be highly selective for MOGAT3. The detailed quantitative results of this broad panel screening are not publicly available in their entirety. Typically, such screenings are conducted by contract research organizations (e.g., Eurofins SafetyScreen panels) and the results are often proprietary.

Signaling Pathway of MOGAT3

MOGAT3 plays a crucial role in lipid metabolism, specifically in the diacylglycerol (DAG) synthesis pathway. The enzymatic activity of MOGAT3 converts monoacylglycerol (MAG) and Acyl-CoA into DAG. DAG is a critical signaling molecule that can activate various downstream pathways, most notably the Protein Kinase C (PKC) family. Activation of PKC can, in turn, lead to the activation of the MAPK/ERK signaling cascade (specifically involving RAF, MEK, and ERK), which is implicated in cell proliferation, differentiation, and survival. Recent studies have shown that MOGAT3-mediated DAG accumulation can contribute to resistance to anti-cancer therapies that target the BRAF/EGFR pathway in colorectal cancer.[2]

MOGAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAG MAG MOGAT3 MOGAT3 MAG->MOGAT3 Acyl-CoA Acyl-CoA Acyl-CoA->MOGAT3 DAG DAG MOGAT3->DAG Synthesis PKC PKC DAG->PKC Activation This compound This compound This compound->MOGAT3 Inhibition RAF RAF PKC->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

Caption: MOGAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

MOGAT3 Biochemical Radiometric Assay (Representative Protocol)

This protocol is a representative example based on standard methods for assaying acyltransferase activity using a radiolabeled substrate. The specific details for the assay used for this compound are not fully published.

Objective: To determine the in vitro inhibitory potency of this compound against human MOGAT3.

Materials:

  • Recombinant human MOGAT3 enzyme

  • 2-monooleoylglycerol (substrate)

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mg/mL BSA

  • This compound (test compound) dissolved in DMSO

  • DMSO (vehicle control)

  • Stop solution: 2:1 (v/v) chloroform:methanol

  • Scintillation cocktail

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the compound dilutions or DMSO to the wells of the microplate.

  • Add 20 µL of MOGAT3 enzyme solution (e.g., 50 ng/well) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 28 µL of a substrate mix containing 2-monooleoylglycerol and [1-14C]Oleoyl-CoA (final concentrations, e.g., 100 µM and 10 µM, respectively).

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Terminate the reaction by adding 100 µL of the stop solution.

  • Separate the radiolabeled diacylglycerol product from the unreacted [1-14C]Oleoyl-CoA using thin-layer chromatography (TLC) or a liquid-liquid extraction method.

  • Quantify the amount of radiolabeled product by adding the extracted phase to a scintillation cocktail and measuring the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

MOGAT3_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Prepare this compound serial dilutions Add_Compound Add compound/DMSO to plate Compound_Dilution->Add_Compound Enzyme_Prep Prepare MOGAT3 enzyme solution Add_Enzyme Add MOGAT3 enzyme Enzyme_Prep->Add_Enzyme Substrate_Mix Prepare substrate mix with [14C]Oleoyl-CoA Start_Reaction Add substrate mix Substrate_Mix->Start_Reaction Add_Compound->Add_Enzyme Pre-incubation Incubate (15 min, RT) Add_Enzyme->Pre-incubation Pre-incubation->Start_Reaction Incubate_Reaction Incubate (30 min, 37°C) Start_Reaction->Incubate_Reaction Stop_Reaction Add stop solution Incubate_Reaction->Stop_Reaction Extraction Extract radiolabeled product Stop_Reaction->Extraction Quantification Scintillation counting Extraction->Quantification Data_Analysis Calculate % inhibition and IC50 Quantification->Data_Analysis

Caption: Workflow for the MOGAT3 radiometric assay.

Broad Panel Selectivity Assay (General Protocol)

This is a general description of a competitive binding assay format, such as the KINOMEscan™ platform, which is commonly used for broad selectivity profiling.

Objective: To assess the selectivity of this compound against a large panel of kinases and other ATP-binding proteins.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the target protein. The amount of target protein bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the protein.

Procedure:

  • A library of target proteins (e.g., kinases) is expressed, each tagged with a unique DNA identifier.

  • The target proteins are individually mixed with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 10 µM).

  • The mixtures are incubated to allow for binding to reach equilibrium.

  • Unbound protein is washed away.

  • The amount of protein bound to the immobilized ligand is determined by qPCR of the DNA tag.

  • The results are expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the target.

  • Hits (significant binders) can be further characterized by determining their dissociation constant (Kd) through dose-response experiments.

Broad_Panel_Workflow DNA_Tagged_Targets Library of DNA-tagged target proteins Mix_Incubate Mix targets, ligand, and compound; Incubate to equilibrium DNA_Tagged_Targets->Mix_Incubate Immobilized_Ligand Immobilized active-site ligand Immobilized_Ligand->Mix_Incubate Test_Compound This compound (10 µM) Test_Compound->Mix_Incubate Wash Wash away unbound protein Mix_Incubate->Wash Quantify Quantify bound protein via qPCR of DNA tag Wash->Quantify Calculate_Inhibition Calculate % of control Quantify->Calculate_Inhibition Identify_Hits Identify significant off-targets Calculate_Inhibition->Identify_Hits

Caption: General workflow for a broad panel competitive binding assay.

Conclusion

This compound is a potent and highly selective inhibitor of MOGAT3. Its selectivity has been demonstrated against closely related acyltransferases and in a broad panel screening against over 120 other proteins. The compound serves as a valuable tool for studying the biological functions of MOGAT3 and for investigating its role in lipid metabolism and disease. Further research may be warranted to explore the therapeutic potential of inhibiting MOGAT3, particularly in the context of metabolic disorders and oncology.

References

Methodological & Application

Application Notes and Protocols for PF-06471553 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent and selective inhibitor of Monoacylglycerol O-acyltransferase 3 (MOGAT3). MOGAT3 is an enzyme that catalyzes the synthesis of diacylglycerol (DAG) and triacylglycerol (TAG), playing a crucial role in lipid metabolism. Inhibition of MOGAT3 by this compound has been shown to modulate signaling pathways downstream of DAG, such as the PKCα/CRAF/MEK/ERK pathway, and has implications in cancer research, particularly in the context of acquired resistance to targeted therapies. These application notes provide detailed protocols for the use of this compound in a cell culture setting, based on established research.

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Selectivity vs. MOGAT3Reference
MOGAT3 92 -[1]
MGAT114,900>160-fold[1]
MGAT219,800>215-fold[1]
DGAT1>50,000>540-fold[1]
DGAT2>100,000>1080-fold[1]
Cellular Activity of this compound in Colorectal Cancer Cell Lines
Cell LineTreatmentEffectQuantitative DataReference
RKO EC-R, HT29 EC-RThis compound in combination with encorafenib/cetuximabOvercomes acquired resistanceSignificantly inhibited cell growth and lowered DAG accumulation.[2][2]
RKO, HT29 (parental)This compoundNo effect on cell proliferationNo significant change in cell proliferation observed.[2]

Signaling Pathways and Experimental Workflows

MOGAT3-Mediated Signaling Pathway and Inhibition by this compound

MOGAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase MOGAT3 MOGAT3 RTK->MOGAT3 Upstream Signaling (context-dependent) DAG Diacylglycerol (DAG) MOGAT3->DAG synthesis PF06471553 This compound PF06471553->MOGAT3 PKCa PKCα DAG->PKCa CRAF CRAF PKCa->CRAF MEK MEK CRAF->MEK eIF4E eIF4E CRAF->eIF4E ERK ERK MEK->ERK HIF1A HIF1A ERK->HIF1A eIF4E->HIF1A Gene_Expression Gene Expression (e.g., related to drug resistance) HIF1A->Gene_Expression

Caption: Inhibition of MOGAT3 by this compound blocks DAG synthesis, thereby downregulating the PKCα/CRAF/MEK/ERK and PKCα/CRAF/eIF4E/HIF1A signaling pathways.

General Experimental Workflow for Assessing this compound Effects

experimental_workflow cluster_assays 4. Cellular Assays start Start cell_culture 1. Cell Culture (e.g., HT29, RKO) start->cell_culture treatment 2. Treatment - this compound (various conc.) - Vehicle control (DMSO) - +/- other drugs cell_culture->treatment incubation 3. Incubation (Specified duration) treatment->incubation viability Cell Viability (e.g., MTT, CellTiter-Glo) incubation->viability lipid Lipid Analysis - Lipid Droplet Staining (BODIPY) - Triglyceride Quantification incubation->lipid western Protein Analysis (Western Blot for p-ERK, etc.) incubation->western data_analysis 5. Data Analysis & Interpretation viability->data_analysis lipid->data_analysis western->data_analysis end End data_analysis->end

Caption: A generalized workflow for investigating the cellular effects of this compound.

Experimental Protocols

General Cell Culture and Maintenance

This protocol is for the maintenance of human colorectal adenocarcinoma cell lines HT-29 and RKO.

Materials:

  • HT-29 (ATCC HTB-38) or RKO (ATCC CRL-2577) cells

  • McCoy's 5A Medium (for HT-29) or Eagle's Minimum Essential Medium (for RKO)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

  • Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a 1:4 to 1:8 split ratio. Change the medium every 2-3 days.

This compound Treatment Protocol

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. A recommended concentration range for cellular use is up to 10 µM.[1]

  • Cell Treatment:

    • Seed cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells cultured in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • After treating the cells with this compound for the desired duration, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Droplet Staining (BODIPY 493/503)

This protocol is for the fluorescent staining of neutral lipid droplets in live or fixed cells.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • PBS

  • Paraformaldehyde (4% in PBS) for fixing (optional)

  • DAPI for nuclear counterstain (optional)

  • Mounting medium

Procedure:

  • After this compound treatment, wash the cells twice with PBS.

  • (Optional) Fixing: For fixed-cell imaging, incubate cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µM) in PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove excess dye.

  • (Optional) Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash with PBS.

  • Imaging: Mount the coverslips onto slides with mounting medium. Image the cells using a fluorescence microscope with appropriate filters for BODIPY 493/503 (excitation/emission ~493/503 nm, typically a FITC channel).

Cellular Triglyceride Quantification

This protocol describes the quantification of intracellular triglyceride levels.

Materials:

  • Cell pellets

  • PBS

  • Homogenization buffer (e.g., PBS with 1% Triton X-100)

  • Commercial Triglyceride Quantification Kit (Colorimetric or Fluorometric)

Procedure:

  • After treatment, wash the cells with ice-cold PBS and harvest them by scraping.

  • Centrifuge the cell suspension and discard the supernatant.

  • Resuspend the cell pellet in 4 volumes of homogenization buffer.

  • Homogenize the cells on ice (e.g., using a sonicator).

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay) for normalization.

  • Use the supernatant to quantify triglyceride levels according to the manufacturer's protocol of the chosen commercial kit.

  • Normalize the triglyceride concentration to the protein concentration of the lysate.

Western Blot Analysis of the ERK/MAPK Pathway

This protocol is for the detection of phosphorylated and total ERK1/2 proteins.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total ERK, the membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody as a loading control.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols: Utilizing PF-06471553 in a Humanized Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is a potent, selective, and orally available inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). MGAT3 is an integral membrane enzyme that plays a crucial role in the biosynthesis of triacylglycerol (TAG) by catalyzing the acylation of both monoacylglycerol and diacylglycerol.[1] This enzyme is encoded by the MOGAT3 gene, which is present in higher mammals and humans but absent in rodents. This species difference necessitates the use of specialized animal models for in vivo studies of MGAT3 inhibitors.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a humanized mouse model, specifically a transgenic mouse model expressing the human MOGAT3 gene. This model allows for the in vivo evaluation of the pharmacological effects of this compound on human MGAT3.

Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of this compound as a selective MGAT3 inhibitor.

Table 1: In Vitro Potency of this compound

ParameterValue
MGAT3 IC₅₀92 nM

Source: Adapted from publicly available data.

Table 2: In Vivo Efficacy of this compound in a Human MOGAT3 Transgenic Mouse Model

Treatment GroupDose (mg/kg, oral)Inhibition of Deuterium-Labeled Glycerol Incorporation into TAG (%)
Vehicle Control-0
This compound + DGAT1/2 Inhibitors30Significant Inhibition*

*Note: The exact percentage of inhibition was not specified in the source material, but was described as significant inhibition of the incorporation of deuterium-labeled glycerol into TAG.[1] This study was conducted in the presence of diacylglycerol acyltransferase 1 and 2 (DGAT1 and DGAT2) inhibitors to isolate the effect on MGAT3.[1]

Experimental Protocols

Generation of a Humanized MOGAT3 Transgenic Mouse Model

Objective: To create a suitable in vivo model for studying the effects of this compound on human MGAT3.

Methodology:

  • Construct Design: A transgene construct containing the complete human MOGAT3 gene, including its native promoter and regulatory elements, should be designed.

  • Microinjection: The linearized transgene construct is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from a C57BL/6 background).

  • Implantation: The microinjected oocytes are surgically transferred into the oviducts of pseudopregnant surrogate female mice.

  • Genotyping: Offspring are screened for the presence of the human MOGAT3 transgene using PCR analysis of genomic DNA isolated from tail biopsies.

  • Founder Line Establishment: Founder mice that test positive for the transgene are bred to establish stable transgenic lines.

  • Expression Analysis: Expression of human MOGAT3 in relevant tissues (e.g., small intestine, liver) of the transgenic mice should be confirmed by methods such as RT-qPCR or Western blotting.

Oral Administration of this compound by Gavage

Objective: To administer a precise dose of this compound to the humanized MOGAT3 transgenic mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the target concentration. Ensure thorough mixing before each administration.

  • Animal Handling and Restraint:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered (typically not exceeding 10 mL/kg body weight).[2][3]

    • Gently but firmly restrain the mouse, ensuring the head and body are in a vertical alignment to straighten the esophagus.[4]

  • Gavage Procedure:

    • Measure the appropriate length of the gavage needle for each mouse (from the corner of the mouth to the last rib) to avoid stomach perforation.[1]

    • Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle as it is advanced.[4] Do not force the needle.

    • Once the needle is in the correct position, slowly administer the dosing solution.[4]

    • After administration, gently remove the needle in a straight motion.

    • Monitor the mouse for any signs of distress, such as labored breathing or fluid coming from the nose.[4]

Assessment of In Vivo MGAT3 Inhibition

Objective: To quantify the inhibitory effect of this compound on MGAT3 activity in the humanized mouse model.

Methodology (based on the published study[1]):

  • Co-administration of DGAT Inhibitors: To specifically measure the contribution of MGAT3 to TAG synthesis, co-administer selective inhibitors of DGAT1 and DGAT2.

  • Stable Isotope Labeling: Administer a stable isotope-labeled glycerol (e.g., deuterium-labeled glycerol) to the mice.

  • Tissue Collection: At a designated time point after administration of this compound and the labeled glycerol, euthanize the mice and collect relevant tissues (e.g., small intestine, liver).

  • Lipid Extraction: Extract total lipids from the collected tissues.

  • Mass Spectrometry Analysis: Analyze the lipid extracts using mass spectrometry to determine the incorporation of the deuterium-labeled glycerol into the TAG fraction.

  • Data Analysis: Compare the level of labeled TAG in the this compound-treated group to the vehicle-treated group to calculate the percentage of inhibition of MGAT3 activity.

Visualizations

MGAT3 Signaling and Associated Pathways

MGAT3_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_cellular_effects Cellular Effects MGAT3 MGAT3 (GnT-III) Bisected_Glycan Bisected N-Glycan MGAT3->Bisected_Glycan Catalyzes addition of bisecting GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MGAT3 Substrate N_Glycan N-Glycan Core (on glycoprotein) N_Glycan->MGAT3 Substrate E_Cadherin E-cadherin Signaling Bisected_Glycan->E_Cadherin Modulates EGF_Signaling EGF Signaling Bisected_Glycan->EGF_Signaling Modulates Wnt_Signaling Wnt Signaling Bisected_Glycan->Wnt_Signaling Modulates Integrin_Signaling Integrin Signaling Bisected_Glycan->Integrin_Signaling Modulates Immune_Cell_Recognition Immune Cell Recognition (e.g., NK cells) Bisected_Glycan->Immune_Cell_Recognition Impacts Tumor_Progression Tumor Progression & Metastasis E_Cadherin->Tumor_Progression EGF_Signaling->Tumor_Progression Wnt_Signaling->Tumor_Progression Integrin_Signaling->Tumor_Progression PF06471553 This compound PF06471553->MGAT3 Inhibits

Caption: MGAT3-mediated N-glycan modification and its downstream effects.

Experimental Workflow for this compound in a Humanized Mouse Model

Experimental_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment cluster_analysis Analysis A Human MOGAT3 Transgenic Mouse B Oral Gavage of This compound or Vehicle A->B C Co-administration of DGAT1/2 Inhibitors B->C Concurrent D Administration of Deuterium-Labeled Glycerol C->D Concurrent E Tissue Collection (e.g., Small Intestine, Liver) D->E F Lipid Extraction E->F G Mass Spectrometry Analysis of Labeled TAG F->G H Quantification of MGAT3 Inhibition G->H

Caption: Workflow for evaluating this compound in vivo.

Logical Relationship: Rationale for the Humanized Mouse Model

Rationale_Diagram A This compound is a selective MGAT3 inhibitor C Standard mouse models are not suitable for in vivo studies A->C B MOGAT3 gene is present in humans but not in rodents B->C D A humanized mouse model is required C->D E Transgenic mouse expressing human MOGAT3 D->E Solution

Caption: Rationale for using a humanized MOGAT3 mouse model.

References

Application Notes and Protocols for PF-06471553 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a synthesis of publicly available information and general best practices for in vivo studies involving small molecule inhibitors. As of the date of this document, specific published data on the in vivo dosage and administration of PF-06471553 is not available in the public domain. Therefore, the following protocols are provided as a general framework and must be adapted and optimized by researchers based on their specific experimental models and in-house expertise. It is imperative to conduct dose-range finding and maximum tolerated dose (MTD) studies prior to initiating efficacy experiments.

Introduction

This compound is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers. The dual inhibition of PI3K and mTOR by this compound presents a promising therapeutic strategy for various oncological indications. This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, including recommended starting protocols for formulation, administration, and experimental design in xenograft models.

Preclinical In Vivo Study Design

A well-designed preclinical study is crucial for obtaining meaningful and reproducible data. The following sections outline key considerations for in vivo studies with this compound.

Animal Models

The choice of animal model is critical and will depend on the research question. For oncology studies, immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are commonly used for establishing tumor xenografts from human cancer cell lines or patient-derived tissues (PDX).

Formulation and Administration

The formulation and route of administration will significantly impact the pharmacokinetic and pharmacodynamic profile of this compound.

Table 1: Recommended Formulation and Administration for this compound

ParameterRecommendationNotes
Formulation Vehicle 0.5% (w/v) Methylcellulose in Sterile WaterA commonly used vehicle for oral gavage of hydrophobic compounds. Should be prepared fresh.
10% DMSO, 40% PEG300, 50% SalineAn alternative vehicle for intraperitoneal or intravenous administration. Assess for solubility and stability.
Route of Administration Oral (p.o.) GavageOften preferred for ease of administration and clinical relevance.
Intraperitoneal (i.p.) InjectionA common route for preclinical studies, often resulting in higher bioavailability than oral administration.
Intravenous (i.v.) InjectionFor direct systemic delivery and pharmacokinetic studies. Requires careful technique.
Dosing Frequency Once daily (QD) or twice daily (BID)To be determined by pharmacokinetic and MTD studies.
Dosing Volume 10 µL/g of body weight (e.g., 200 µL for a 20g mouse)A standard volume to ensure accurate dosing and minimize animal stress.
Experimental Protocols

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • Use a cohort of healthy, non-tumor-bearing mice of the same strain, age, and sex as those planned for the efficacy study.

  • Administer escalating doses of this compound to different groups of mice (n=3-5 per group).

  • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

  • Define the MTD as the highest dose that does not result in greater than 15-20% body weight loss or other severe adverse events.

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.

Protocol:

  • Implant tumor cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a suitable medium like Matrigel) subcutaneously into the flank of immunodeficient mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and one or more this compound treatment groups.

  • Administer this compound or vehicle according to the predetermined dose and schedule.

  • Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for p-Akt, p-S6).

Signaling Pathways and Experimental Workflows

PI3K/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/mTOR pathway in cell signaling and the points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation PF06471553 This compound PF06471553->PI3K PF06471553->mTORC1 PF06471553->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the typical workflow for a preclinical xenograft study.

InVivo_Workflow CellCulture Tumor Cell Culture Expansion Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Phase (Vehicle vs. This compound) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor Collection) Monitoring->Endpoint Analysis Pharmacodynamic Analysis Endpoint->Analysis

Application Notes and Protocols: Methodology for Assessing the Efficacy of PF-06471553, a STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the JAK-STAT signaling pathway.[1] Downstream of interleukin-4 (IL-4) and interleukin-13 (IL-13) cytokine signaling, STAT6 activation and subsequent translocation to the nucleus drive the transcription of genes central to T-helper 2 (Th2) cell-mediated immune responses.[1] Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory conditions, including asthma and atopic dermatitis, making it a compelling target for therapeutic intervention.[1] PF-06471553 is a small molecule inhibitor designed to target STAT6, offering a potential therapeutic strategy for these diseases. This document provides detailed methodologies for assessing the efficacy of this compound.

STAT6 Signaling Pathway

The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade that leads to the phosphorylation and activation of STAT6. Upon phosphorylation, STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression.[1]

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4Rα/IL-13Rα1 IL-4/IL-13->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization DNA Target Gene Promoters STAT6_active->DNA Nuclear Translocation & Binding This compound This compound This compound->STAT6_inactive Inhibition Transcription Gene Transcription (e.g., Eotaxin-3) DNA->Transcription Initiation

Caption: The IL-4/IL-13 signaling pathway leading to STAT6-mediated gene transcription.

Experimental Protocols for Efficacy Assessment

A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound, encompassing biochemical assays, cell-based functional assays, and downstream marker analysis.

Experimental Workflow

The following diagram outlines a typical workflow for assessing a STAT6 inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis binding_assay Binding Affinity Assay (e.g., SPR) ic50 IC50 Determination binding_assay->ic50 inhibition_assay Inhibitor Screening Assay (e.g., TR-FRET) inhibition_assay->ic50 reporter_assay STAT6 Reporter Gene Assay dose_response Dose-Response Curves reporter_assay->dose_response phosphorylation_assay STAT6 Phosphorylation Assay (e.g., Western Blot, In-Cell ELISA) phosphorylation_assay->dose_response chemokine_assay Downstream Chemokine Secretion (e.g., Eotaxin-3 ELISA) chemokine_assay->dose_response

Caption: A generalized experimental workflow for evaluating the efficacy of a STAT6 inhibitor.

Detailed Protocols

STAT6 Binding Affinity Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity and kinetics of this compound to STAT6.

Materials:

  • Recombinant human STAT6 protein

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound at various concentrations

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl)

Protocol:

  • Immobilize recombinant STAT6 onto the sensor chip surface according to the manufacturer's instructions.

  • Prepare a dilution series of this compound in running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface, followed by a dissociation phase with running buffer.

  • After each cycle, regenerate the sensor surface using the appropriate regeneration solution.

  • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

In Vitro STAT6 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To quantify the inhibition of STAT6 activity by this compound in a biochemical context.

Materials:

  • Human STAT6 inhibitor screening assay kit (containing STAT6 protein, substrate, and detection reagents)[2]

  • This compound at various concentrations

  • TR-FRET compatible microplate reader

Protocol:

  • Prepare a dilution series of this compound.

  • In a suitable microplate, add the STAT6 enzyme, the europium-labeled antibody, and the ULight™-labeled substrate.

  • Add the different concentrations of this compound or vehicle control to the appropriate wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Read the plate on a TR-FRET compatible reader and calculate the ratio of the emission signals.

  • Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.

Cell-Based STAT6 Reporter Gene Assay

Objective: To measure the inhibitory effect of this compound on IL-4-induced STAT6 transcriptional activity in a cellular context.

Materials:

  • A human cell line (e.g., HEK293) stably transfected with a STAT6-responsive luciferase reporter construct.

  • Cell culture medium and supplements

  • Recombinant human IL-4

  • This compound at various concentrations

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a dilution series of this compound for 1-2 hours.

  • Stimulate the cells with a pre-determined optimal concentration of IL-4 (e.g., 10 ng/mL) for 6-24 hours.[3]

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTS assay).

  • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Downstream Chemokine Secretion Assay (ELISA)

Objective: To assess the effect of this compound on the secretion of a STAT6-dependent chemokine, such as eotaxin-3 (CCL26), from relevant cells.

Materials:

  • Human bronchial epithelial cell line (e.g., BEAS-2B)[3]

  • Cell culture medium and supplements

  • Recombinant human IL-4 and/or IL-13

  • This compound at various concentrations

  • Eotaxin-3 ELISA kit

Protocol:

  • Seed BEAS-2B cells in a 24-well plate and grow to confluence.

  • Pre-treat the cells with a dilution series of this compound for 1-2 hours.

  • Stimulate the cells with IL-4 or IL-13 for 24-48 hours to induce eotaxin-3 secretion.[3]

  • Collect the cell culture supernatants.

  • Quantify the concentration of eotaxin-3 in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Plot the eotaxin-3 concentration against the inhibitor concentration to determine the IC50 value.

Data Presentation

The quantitative data generated from these assays should be summarized in tables to facilitate comparison and interpretation.

Table 1: Biochemical Activity of this compound

Assay TypeParameterThis compound
SPR Binding Assay KD (nM)Value
TR-FRET Inhibition Assay IC50 (nM)Value

Table 2: Cellular Activity of this compound

Assay TypeCell LineStimulantParameterThis compound
STAT6 Reporter Assay HEK293-STAT6-LucIL-4IC50 (nM)Value
Eotaxin-3 Secretion BEAS-2BIL-4IC50 (nM)Value
Eotaxin-3 Secretion BEAS-2BIL-13IC50 (nM)Value

Conclusion

The described methodologies provide a comprehensive framework for the preclinical assessment of this compound efficacy. By combining biochemical, cellular, and functional assays, researchers can thoroughly characterize the inhibitory potential of this compound on the STAT6 signaling pathway. The presented protocols and data visualization tools are intended to guide researchers in generating robust and reproducible data for the advancement of novel STAT6-targeted therapies.

References

Preparing Stock Solutions of PF-06471553: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of PF-06471553, a selective inhibitor of Monoacylglycerol O-acyltransferase 3 (MOGAT3). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of MOGAT3, an enzyme involved in the synthesis of triacylglycerol (TAG) in the intestine. By inhibiting MOGAT3, this compound serves as a valuable tool for studying lipid metabolism and its role in various physiological and pathological processes. Its mechanism of action involves the direct inhibition of the acyltransferase activity of MOGAT3.[1]

Physicochemical and Biological Properties

A comprehensive understanding of the properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₂₃H₂₅N₅O₄SPubChem
Molecular Weight 467.5 g/mol PubChem
Mechanism of Action Inhibitor of MOGAT3[1]
Potency (IC₅₀) 92 nM (in a biochemical assay)[1]
Recommended Cellular Concentration Up to 10 µM[1]

Safety Precautions

This compound is a chemical compound with potential hazards. All handling should be performed in a designated laboratory environment by trained personnel.

Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • Suspected of causing genetic defects.

  • May cause cancer.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of dust or powder.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

Required Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions in cellular or biochemical assays.

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 467.5 g/mol x 1000 mg/g = 4.675 mg

Procedure:

  • Weighing: Accurately weigh 4.675 mg of this compound powder using an analytical balance.

  • Solubilization: Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For most cell-based experiments, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxic effects. To prepare working solutions, the 10 mM stock solution should be serially diluted in the appropriate cell culture medium or experimental buffer.

Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution:

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired cell culture medium or buffer.

  • Mix thoroughly by gentle pipetting or vortexing.

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage & Use weigh Weigh this compound (4.675 mg) transfer Transfer to Sterile Tube weigh->transfer add_dmso Add Anhydrous DMSO (1 mL) transfer->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solution (e.g., 10 µM) store->dilute

Caption: Workflow for preparing this compound stock solution.

Simplified Signaling Pathway of MOGAT3 Inhibition

G cluster_pathway Intestinal Triacylglycerol Synthesis MAG Monoacylglycerol (MAG) MOGAT3 MOGAT3 MAG->MOGAT3 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->MOGAT3 DAG Diacylglycerol (DAG) MOGAT3->DAG TAG Triacylglycerol (TAG) DAG->TAG Further Acylation PF06471553 This compound PF06471553->MOGAT3

Caption: Inhibition of MOGAT3 by this compound in the TAG synthesis pathway.

References

Application Notes and Protocols for PF-06471553 in a Preclinical Insulin Resistance Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06471553 is an investigational small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a key regulatory enzyme in fatty acid metabolism, and its inhibition is a promising therapeutic strategy for metabolic disorders such as insulin resistance and nonalcoholic fatty liver disease (NAFLD). By blocking ACC, this compound is designed to decrease de novo lipogenesis (DNL) and increase fatty acid oxidation, thereby improving insulin sensitivity. These application notes provide detailed protocols for utilizing this compound in preclinical models of insulin resistance.

While specific public data on this compound is limited, the following protocols are based on established methodologies for studying other well-characterized ACC inhibitors in insulin resistance models. Researchers should adapt these protocols as necessary for their specific experimental needs.

Mechanism of Action: ACC Inhibition

Acetyl-CoA Carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, which catalyze the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical substrate for fatty acid synthesis and also an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of fatty acids into the mitochondria for oxidation.

In states of insulin resistance, ACC activity is often upregulated, leading to increased DNL and accumulation of lipids in tissues like the liver and skeletal muscle. This ectopic lipid accumulation can impair insulin signaling. This compound, by inhibiting ACC, is expected to reduce malonyl-CoA levels, leading to a dual effect:

  • Inhibition of De Novo Lipogenesis: Reduced malonyl-CoA limits the synthesis of new fatty acids.

  • Stimulation of Fatty Acid Oxidation: Reduced malonyl-CoA relieves the inhibition of CPT1, allowing for increased mitochondrial fatty acid oxidation.

This shift in lipid metabolism is hypothesized to alleviate lipotoxicity and improve insulin signaling.

Signaling Pathway of ACC Inhibition in Insulin Resistance

cluster_0 Insulin Resistant State cluster_1 Intervention with this compound IR_State ↑ ACC Activity MalonylCoA_IR ↑ Malonyl-CoA IR_State->MalonylCoA_IR PF06471553 This compound DNL_IR ↑ De Novo Lipogenesis MalonylCoA_IR->DNL_IR FAO_IR ↓ Fatty Acid Oxidation MalonylCoA_IR->FAO_IR Inhibits CPT1 Lipotoxicity ↑ Ectopic Lipid Accumulation (Lipotoxicity) DNL_IR->Lipotoxicity FAO_IR->Lipotoxicity Insulin_Signaling_IR Impaired Insulin Signaling Lipotoxicity->Insulin_Signaling_IR ACC_Inhibition ACC Inhibition PF06471553->ACC_Inhibition MalonylCoA_Treated ↓ Malonyl-CoA ACC_Inhibition->MalonylCoA_Treated DNL_Treated ↓ De Novo Lipogenesis MalonylCoA_Treated->DNL_Treated FAO_Treated ↑ Fatty Acid Oxidation MalonylCoA_Treated->FAO_Treated Relieves CPT1 Inhibition Reduced_Lipotoxicity ↓ Ectopic Lipid Accumulation DNL_Treated->Reduced_Lipotoxicity FAO_Treated->Reduced_Lipotoxicity Improved_Signaling Improved Insulin Signaling Reduced_Lipotoxicity->Improved_Signaling

Caption: Mechanism of this compound in reversing insulin resistance.

Data Presentation: Efficacy of ACC Inhibitors in Preclinical Models

The following tables summarize representative quantitative data for various ACC inhibitors from preclinical studies. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: In Vitro ACC Inhibitory Activity

CompoundTargetIC50 (nM)Cell LineAssay Condition
CP-640186hACC150-Enzymatic Assay
Compound 6ghACC199.8-Enzymatic Assay
Compound 6lhACC1>100-Enzymatic Assay
ND-646ACC1/ACC2-A549, H157, H1355, H460Cell Viability Assay

Data adapted from studies on various ACC inhibitors.[1][2]

Table 2: Effects of ACC Inhibitors on Cellular Metabolism

TreatmentCell LineEffect on Malonyl-CoAEffect on Fatty Acid SynthesisEffect on Glucose Uptake
siRNA targeting ACC1832/13 (rat insulinoma)Not ReportedNot Reported↓ 70% (glucose-stimulated insulin secretion)
TOFA (ACC1 inhibitor)832/13 (rat insulinoma)Not Reported↓ (glucose incorporation into lipids)↓ (chronic administration)

Data adapted from studies on ACC1 inhibition.[3]

Table 3: In Vivo Efficacy of ACC Inhibitors in Insulin Resistance Models

CompoundAnimal ModelDoseEffect on Hepatic TriglyceridesEffect on Plasma TriglyceridesImprovement in Glucose Tolerance
MEDICA 16JCR:LA-cp ratsChronic TreatmentNot Reported
PP-7aHFD-induced obese mice15, 45, 75 mg/kg for 4 weeksYes
Compound 1High-fat sucrose diet-fed rats10 mg/kg/day for 21 daysYes (improved hepatic insulin resistance)

Data adapted from studies on various ACC inhibitors.[4][5][6]

Experimental Protocols

In Vitro Characterization of this compound

1. ACC1/ACC2 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human ACC1 and ACC2 enzymes.

  • Materials:

    • Recombinant human ACC1 and ACC2 enzymes

    • This compound

    • Acetyl-CoA

    • ATP

    • Sodium bicarbonate (containing ¹⁴C)

    • Assay buffer (e.g., 50 mM HEPES, 2 mM MgCl₂, 2 mM DTT, pH 7.5)

    • Scintillation vials and fluid

    • Scintillation counter

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO.

    • In a reaction tube, combine the assay buffer, ACC enzyme, and this compound (or DMSO for control).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding acetyl-CoA, ATP, and ¹⁴C-labeled sodium bicarbonate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a strong acid (e.g., 6N HCl).

    • Dry the samples to remove unreacted ¹⁴C-bicarbonate.

    • Resuspend the sample in water and add scintillation fluid.

    • Measure the incorporation of ¹⁴C into malonyl-CoA using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

2. Cellular De Novo Lipogenesis (DNL) Assay

  • Objective: To assess the effect of this compound on DNL in a relevant cell line (e.g., HepG2 human hepatoma cells).

  • Materials:

    • HepG2 cells

    • Cell culture medium

    • This compound

    • [¹⁴C]-acetate

    • Lysis buffer

    • Lipid extraction solvents (e.g., hexane:isopropanol)

    • Scintillation counter

  • Protocol:

    • Plate HepG2 cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24 hours.

    • Add [¹⁴C]-acetate to the medium and incubate for 4 hours.

    • Wash cells with PBS and lyse them.

    • Extract total lipids from the cell lysate using hexane:isopropanol.

    • Measure the radioactivity in the lipid fraction using a scintillation counter.

    • Normalize the radioactivity to the total protein content of the cell lysate.

    • Determine the effect of this compound on DNL relative to the vehicle control.

In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model and Treatment

  • Model: Male C57BL/6J mice are a commonly used model for diet-induced obesity and insulin resistance.

  • Protocol:

    • At 6-8 weeks of age, divide mice into two groups: one fed a standard chow diet and the other a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

    • After the induction period, divide the HFD-fed mice into two subgroups: one receiving vehicle control and the other receiving this compound.

    • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

    • Monitor body weight and food intake regularly throughout the study.

2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the effect of this compound on glucose disposal.

  • Protocol:

    • Fast the mice for 6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels at each time point.

    • Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

3. Insulin Tolerance Test (ITT)

  • Objective: To evaluate peripheral insulin sensitivity.

  • Protocol:

    • Fast the mice for 4 hours.

    • Collect a baseline blood sample (t=0).

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

    • Measure blood glucose levels.

    • Calculate the rate of glucose disappearance as an indicator of insulin sensitivity.

Experimental Workflow

cluster_0 In Vitro Studies cluster_1 In Vivo Studies (DIO Mouse Model) Enzyme_Assay ACC1/ACC2 Inhibition Assay DNL_Assay Cellular DNL Assay Enzyme_Assay->DNL_Assay Model_Induction Induce Obesity & Insulin Resistance (HFD) FAO_Assay Fatty Acid Oxidation Assay DNL_Assay->FAO_Assay Glucose_Uptake Glucose Uptake Assay FAO_Assay->Glucose_Uptake Treatment Administer this compound Model_Induction->Treatment Metabolic_Tests OGTT & ITT Treatment->Metabolic_Tests Tissue_Analysis Tissue Collection & Analysis (Liver, Muscle, Adipose) Metabolic_Tests->Tissue_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound, as a potent ACC inhibitor, holds significant potential for the treatment of insulin resistance and related metabolic diseases. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies in established models of insulin resistance. Rigorous adherence to these methodologies will enable researchers to thoroughly investigate the therapeutic utility of this compound.

References

Troubleshooting & Optimization

PF-06471553 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of PF-06471553. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly in my chosen solvent. What should I do?

A1: First, ensure you are using a recommended solvent. While specific data for this compound is limited, for many similar compounds, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. If you are already using DMSO and experiencing issues, consider the following troubleshooting steps:

  • Gentle Warming: Briefly warm the solution at 37°C.

  • Sonication: Use a sonicator bath to aid dissolution.

  • Vortexing: Mix the solution vigorously using a vortex mixer.

If the compound still does not dissolve, it may have limited solubility in that specific solvent at your desired concentration. It is advisable to try preparing a more dilute stock solution.

Q2: I'm observing precipitation in my cell culture media after adding the this compound stock solution. How can I prevent this?

A2: Precipitation in aqueous media is a common issue when using compounds dissolved in organic solvents like DMSO. Here are some tips to minimize precipitation:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is low, typically below 0.5%, to avoid both solubility issues and solvent-induced toxicity.

  • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your media, perform serial dilutions in your culture media to gradually lower the concentration.

  • Pre-warming Media: Warm your cell culture media to 37°C before adding the compound stock solution.

  • Mixing: Add the stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For the solid (powder) form of this compound, it is generally recommended to store it in a tightly sealed container in a cool, dry place. Protect from light.

For stock solutions prepared in a solvent such as DMSO, it is best to:

  • Aliquot: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.

  • Protection from Light: Use amber-colored vials or wrap vials in foil to protect the compound from light degradation.

Q4: How stable is this compound in aqueous solutions and at different pH values?

Quantitative Data Summary

Due to the limited availability of public data for this compound, a comprehensive quantitative data table is not possible at this time. The following table provides a summary of the available information and general guidance.

ParameterSolvent/ConditionValue/Recommendation
Solubility DMSOSoluble (Specific concentration not specified)
EthanolData not available
MethanolData not available
WaterExpected to be poorly soluble
Stability Solid (Powder)Store at room temperature in a dry, dark place.
Stock Solution (in DMSO)Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Aqueous SolutionPrepare fresh for each experiment. Stability is not guaranteed.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.675 mg of this compound (Molecular Weight: 467.5 g/mol ).

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored vials and store at -20°C or -80°C.

Visualizations

Experimental Workflow: Preparing a Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve dilute Serially Dilute Stock in Media dissolve->dilute Transfer Aliquot warm_media Warm Cell Culture Media to 37°C warm_media->dilute use_experiment Use in Experiment dilute->use_experiment

Caption: Workflow for preparing a working solution of this compound.

Signaling Pathway: Hypothetical Downstream Effects of MGAT3 Inhibition

This compound is identified as a potent and selective inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). MGAT3 is an enzyme involved in the synthesis of triglycerides. While a specific signaling pathway for this compound is not detailed in the provided search results, inhibiting MGAT3 would logically impact lipid metabolism. The diagram below illustrates a simplified, hypothetical pathway showing the potential downstream consequences of MGAT3 inhibition.

G PF06471553 This compound MGAT3 MGAT3 PF06471553->MGAT3 Inhibits TAG Triacylglycerol (TAG) Synthesis MGAT3->TAG DAG Diacylglycerol (DAG) DAG->MGAT3 Substrate LipidDroplets Lipid Droplet Formation TAG->LipidDroplets CellularProcesses Altered Cellular Processes (e.g., Energy Storage, Signaling) LipidDroplets->CellularProcesses

Caption: Hypothetical pathway of MGAT3 inhibition by this compound.

potential off-target effects of PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-06471553.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Monoacylglycerol O-acyltransferase 3 (MOGAT3).[1] It has a reported IC50 of 92 nM for MOGAT3.[1]

Q2: What is the known selectivity profile of this compound?

This compound has demonstrated high selectivity for MOGAT3 over other related acyltransferases. In vitro studies have shown over 160-fold selectivity against MGAT1, MGAT2, DGAT1, and DGAT2.[1] Additionally, at a concentration of 10 µM, this compound was found to be selective against a broad panel of more than 120 individual targets, which included various transporters, receptors, ion channels, and enzymes.[1] The specific composition of this screening panel is not publicly available.

Q3: What are the potential on-target effects of inhibiting MOGAT3 that researchers should be aware of?

MOGAT3 is an enzyme that catalyzes the synthesis of diacylglycerol (DAG) from monoacylglycerol.[2][3] DAG is a critical second messenger in numerous cellular signaling pathways. Therefore, inhibition of MOGAT3 can lead to decreased levels of DAG, which may impact downstream signaling cascades. One key pathway influenced by MOGAT3-mediated DAG production involves the activation of protein kinase C (PKC), which can subsequently activate the RAF-MEK-ERK (MAPK) signaling cascade.[2] Researchers should consider the potential physiological consequences of modulating this pathway in their specific experimental system.

Q4: Are there any known off-target effects of this compound?

While this compound is reported to be highly selective, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Given its interaction with enzymes in lipid metabolism, researchers should consider potential effects on related lipid-modifying enzymes beyond those for which selectivity data is available. It is recommended to perform appropriate control experiments to distinguish on-target from potential off-target effects.

Q5: Are there any clinical trial data available for this compound?

Currently, there is no publicly available information from clinical trials specifically for this compound.

Troubleshooting Guides

Problem 1: Unexpected Phenotypic Changes Observed in Cells or Tissues Treated with this compound.
  • Possible Cause 1: On-target MOGAT3 inhibition.

    • Troubleshooting Steps:

      • Confirm MOGAT3 expression: Verify that your cell line or tissue model expresses MOGAT3.

      • Measure DAG levels: Assess whether treatment with this compound leads to a decrease in diacylglycerol levels.

      • Rescue experiment: If possible, try to rescue the phenotype by supplementing with a downstream product of MOGAT3 activity, such as a cell-permeable DAG analog.

      • Knockdown/knockout comparison: Compare the phenotype observed with this compound to that of MOGAT3 knockdown or knockout using techniques like siRNA or CRISPR.[2]

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Steps:

      • Dose-response curve: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at high concentrations of this compound.

      • Use a structurally distinct MOGAT3 inhibitor: If available, test another MOGAT3 inhibitor with a different chemical scaffold to see if it recapitulates the same phenotype.

      • Broad-spectrum kinase or lipid metabolism profiling: If significant off-target effects are suspected, consider profiling this compound against a panel of kinases or other lipid-modifying enzymes.

Problem 2: Inconsistent Results in MOGAT3 Activity Assays.
  • Possible Cause 1: Assay conditions.

    • Troubleshooting Steps:

      • Substrate quality and concentration: Ensure the quality and concentration of substrates (e.g., monoacylglycerol, acyl-CoA) are optimal and consistent between experiments.

      • Enzyme source and activity: Verify the activity of the MOGAT3 enzyme preparation (e.g., microsomal fractions, purified enzyme).

      • Inhibitor stability: Confirm the stability of this compound in the assay buffer.

  • Possible Cause 2: Lipase activity in cellular lysates.

    • Troubleshooting Steps:

      • Include lipase inhibitors: When using cell or tissue lysates, consider adding a broad-spectrum lipase inhibitor to prevent degradation of lipid substrates and products.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Fold Selectivity vs. MOGAT3
MOGAT3 92 -
MGAT114,900>160
MGAT219,800>160
DGAT1>50,000>543
DGAT2>100,000>1087

Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols

Key Experiment: In Vitro MOGAT3 Activity Assay (Radiolabeled)

This is a generalized protocol based on common methods for assessing acyltransferase activity. Specific conditions may need to be optimized for your experimental setup.

Objective: To measure the inhibitory effect of this compound on MOGAT3 activity.

Materials:

  • MOGAT3 enzyme source (e.g., microsomes from cells overexpressing MOGAT3)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Acyl acceptor: 2-monooleoylglycerol

  • Acyl donor: [14C]-labeled oleoyl-CoA

  • This compound

  • Reaction termination solution (e.g., isopropanol:heptane:water)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the assay buffer, MOGAT3 enzyme source, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrates, 2-monooleoylglycerol and [14C]-oleoyl-CoA.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the termination solution.

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the plate to separate the different lipid species (e.g., diacylglycerol, triacylglycerol).

  • Visualize the radiolabeled lipids using a phosphorimager or scrape the corresponding spots and quantify using a scintillation counter.

  • Calculate the percent inhibition of MOGAT3 activity for each concentration of this compound and determine the IC50 value.

Visualizations

MOGAT3_Signaling_Pathway cluster_0 Cell Membrane MAG Monoacylglycerol MOGAT3 MOGAT3 MAG->MOGAT3 Acyl_CoA Acyl-CoA Acyl_CoA->MOGAT3 DAG Diacylglycerol PKC PKCα DAG->PKC Activates RAF CRAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response MOGAT3->DAG PF06471553 This compound PF06471553->MOGAT3 Inhibits

Caption: MOGAT3 signaling and inhibition by this compound.

experimental_workflow cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Q1 Is MOGAT3 Expressed? Start->Q1 A1_Yes Measure DAG Levels Q1->A1_Yes Yes A1_No Consider Off-Target Effects Q1->A1_No No Q2 Are DAG Levels Decreased? A1_Yes->Q2 Dose_Response Perform Dose-Response Curve A1_No->Dose_Response A2_Yes Likely On-Target Effect Q2->A2_Yes Yes A2_No Investigate Other Pathways or Off-Target Effects Q2->A2_No No A2_No->Dose_Response Distinct_Inhibitor Test Structurally Distinct Inhibitor Dose_Response->Distinct_Inhibitor

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Troubleshooting PF-06471553 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving the compound PF-06471553. The following frequently asked questions (FAQs) and guides address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation of this compound appears cloudy or precipitates out of solution. What are the potential causes and solutions?

A1: Poor aqueous solubility is a common issue for many small molecule inhibitors, which can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Optimize Formulation: For compounds with low water solubility, various strategies can improve solubility and stability. Consider the approaches summarized in the table below.[1]

  • Particle Size Reduction: Decreasing the particle size of the solid compound can increase its surface area and, consequently, its rate of dissolution. Techniques like micronization may improve bioavailability.[1]

Q2: I am not observing the expected therapeutic efficacy in my animal model. What are some potential reasons and troubleshooting steps?

A2: A lack of efficacy can stem from multiple factors, ranging from suboptimal dosing to drug resistance.

Troubleshooting Steps:

  • Verify Compound Activity: Ensure the batch of this compound is active through in vitro testing before in vivo administration.

  • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model. This will help ascertain if the compound is reaching the target tissue at sufficient concentrations.

  • Dose Escalation Study: Perform a dose-response study to identify the optimal therapeutic dose that balances efficacy and toxicity.

  • Re-evaluate the Animal Model: Ensure the chosen animal model has the target pathway active and is sensitive to inhibition by this compound.

  • Consider Resistance Mechanisms: Resistance to CDK4/6 inhibitors can arise from factors like loss of the retinoblastoma (Rb) protein or upregulation of other cell cycle components.[2][3]

Q3: I am observing signs of toxicity (e.g., weight loss, lethargy) in the treated animals. How can I manage this?

A3: Toxicity is a common concern with kinase inhibitors. It's crucial to find a therapeutic window that maximizes efficacy while minimizing adverse effects.

Troubleshooting Steps:

  • Toxicity Profiling: Conduct a tolerability study with a range of doses to determine the maximum tolerated dose (MTD).

  • Adjust Dosing Schedule: Instead of continuous daily dosing, consider intermittent dosing schedules (e.g., 5 days on, 2 days off) which can help manage toxicities like neutropenia, a common side effect of CDK4/6 inhibitors.[2]

  • Supportive Care: Provide supportive care to the animals as recommended by your institution's animal care and use committee.

  • Monitor Hematological Parameters: For CDK inhibitors, it is advisable to monitor complete blood counts (CBCs) to check for signs of myelosuppression.[2]

Data Presentation

Table 1: Formulation Strategies for Poorly Soluble Compounds [1]

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before further dilution in an aqueous vehicle.Simple and effective for many compounds.Can cause toxicity at higher concentrations.
Surfactants Using agents like Tween® 80 or Solutol® HS-15 to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability.[1]Potential for toxicity and alteration of biological barriers.[1]
Lipid-Based Formulations Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can improve oral bioavailability by enhancing absorption.[1]Complex formulations that may require specialized equipment.[1]
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the drug molecule.Can enhance solubility and stability.May alter the pharmacokinetic profile.

Table 2: Example Dosing Regimen for a Xenograft Model

ParameterDetails
Animal Model Nude mice bearing human tumor xenografts
Compound This compound
Formulation 5% DMSO, 40% PEG300, 5% Tween® 80, 50% saline
Dose Range 10, 25, 50 mg/kg
Administration Route Oral gavage (p.o.) or Intraperitoneal (i.p.)
Dosing Schedule Once daily (QD) for 21 days
Monitoring Tumor volume, body weight, clinical signs of toxicity

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve the compound completely. Vortex if necessary.

  • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween® 80, and saline in the desired ratios.

  • Slowly add the drug-DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any cloudiness or precipitation. If observed, reformulation may be necessary.

  • Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the animals into vehicle control and treatment groups.

  • Treat the animals with this compound or vehicle according to the predetermined dosing schedule and route of administration.

  • Measure tumor dimensions with calipers and body weight two to three times per week.

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the animals for any signs of toxicity throughout the study.

  • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Efficacy Start No or Low Efficacy Observed CheckCompound Verify Compound Activity (In Vitro Assay) Start->CheckCompound CheckDose Is the Dose Optimal? CheckCompound->CheckDose [Active] CheckPK Conduct Pharmacokinetic Study CheckDose->CheckPK [Yes] OptimizeDose Perform Dose Escalation Study CheckDose->OptimizeDose [No/Unknown] CheckModel Is the Animal Model Appropriate? CheckPK->CheckModel [Sufficient Exposure] OptimizeFormulation Improve Drug Delivery/Bioavailability CheckPK->OptimizeFormulation [Insufficient Exposure] CheckResistance Investigate Potential Resistance Mechanisms CheckModel->CheckResistance [Yes] SelectNewModel Choose a More Sensitive Model CheckModel->SelectNewModel [No] InvestigatePathway Analyze Downstream Pathway Modulation CheckResistance->InvestigatePathway OptimizeDose->CheckPK OptimizeFormulation->CheckPK Success Efficacy Achieved SelectNewModel->Success InvestigatePathway->Success

Caption: Troubleshooting decision tree for addressing poor in vivo efficacy.

G cluster_pathway Simplified CDK4/6 Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation pRb p-Rb (Phosphorylated) PF06471553 This compound (CDK4/6 Inhibitor) PF06471553->CyclinD_CDK46 E2F E2F Rb->E2F Inhibition CellCycle G1-S Phase Transition (Cell Proliferation) E2F->CellCycle Transcription of S-phase genes

Caption: The inhibitory action of this compound on the CDK4/6 pathway.

References

Technical Support Center: Assessing Cytotoxicity of PF-06471553 and Other Selective Caspase-6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing cytotoxicity of selective caspase-6 inhibitors like PF-06471553. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other selective caspase-6 inhibitors?

A1: this compound is a potent and selective inhibitor of caspase-6, an enzyme that plays a role in the execution phase of apoptosis (programmed cell death) and has been implicated in neurodegenerative diseases.[1][2] By inhibiting caspase-6, these compounds aim to prevent or reduce cell death in pathological conditions. Caspase-6 is known to cleave various cellular substrates, including lamin A/C, which is crucial for maintaining nuclear structure.[3] Its inhibition is a therapeutic strategy, particularly in neurodegenerative disorders like Huntington's and Alzheimer's disease.

Q2: Is cytotoxicity an expected outcome when using a caspase-6 inhibitor?

A2: While caspase-6 inhibitors are generally designed to prevent cell death, they can exhibit cytotoxicity under certain conditions. This can be due to on-target effects in cell lines that are dependent on a certain level of caspase-6 activity for survival or off-target effects where the compound interacts with other cellular components.[1] Additionally, at high concentrations, any compound can induce cytotoxicity through non-specific mechanisms. Therefore, it is crucial to determine the therapeutic window and potential cytotoxic liabilities of any new compound.

Q3: Which cell lines are suitable for studying the effects of caspase-6 inhibitors?

A3: The choice of cell line depends on the research question. For neurodegenerative disease research, neuronal cell lines such as the human neuroblastoma cell line SK-N-AS are relevant as they express caspase-6 and can be induced to undergo apoptosis.[2] For general cytotoxicity screening, a panel of cell lines from different tissues is recommended to assess for off-target effects. It is important to select cell lines where the role of caspase-6 in cell survival or death has been characterized.

Q4: What are the critical first steps in assessing the cytotoxicity of a new caspase-6 inhibitor?

A4: The initial step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for cell viability. This involves treating your chosen cell line with a range of inhibitor concentrations for a defined period (e.g., 24, 48, 72 hours) and then measuring cell viability using a suitable assay. This will establish the concentration range at which the compound affects cell survival.

Troubleshooting Guide

Issue 1: High variability between replicate wells in a cytotoxicity assay.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting steps.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • To avoid edge effects, consider not using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS.

Issue 2: No significant cytotoxicity observed even at high concentrations of the inhibitor.

  • Possible Cause: The chosen cell line may not be sensitive to caspase-6 inhibition, the incubation time may be too short, or the compound may have low potency or poor cell permeability.

  • Solution:

    • Use a positive control for apoptosis induction (e.g., staurosporine) to confirm that the cell line is capable of undergoing apoptosis and that the assay is working correctly.[2]

    • Extend the incubation time to allow for the compound to exert its effects.

    • Consider using a different cell line that is known to be sensitive to caspase-6 modulation.

    • Verify the purity and activity of your compound stock.

Issue 3: Unexpected cytotoxicity in control (vehicle-treated) cells.

  • Possible Cause: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a cytotoxic concentration.

  • Solution:

    • Ensure the final concentration of the vehicle in the cell culture medium is low (typically ≤ 0.5% for DMSO) and non-toxic to the cells.

    • Run a vehicle-only control to determine the baseline level of cell viability.

Quantitative Data Summary

Since specific cytotoxicity data for this compound is not publicly available, the following tables provide a template for how to present your experimental data.

Table 1: IC50 Values of a Representative Caspase-6 Inhibitor in Various Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
SK-N-ASNeuroblastoma48[Example Value]
HEK293Human Embryonic Kidney48[Example Value]
HeLaCervical Cancer48[Example Value]
SH-SY5YNeuroblastoma48[Example Value]

Table 2: Effect of a Representative Caspase-6 Inhibitor on Cell Viability (% of Control)

Concentration (µM)SK-N-AS (48h)HEK293 (48h)
0.1[Example Value][Example Value]
1[Example Value][Example Value]
10[Example Value][Example Value]
100[Example Value][Example Value]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the caspase-6 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value using appropriate software.

Protocol 2: Caspase-6 Activity Assay

This assay measures the activity of caspase-6 in cell lysates.

  • Cell Lysis: After compound treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Caspase-6 Activity Measurement: In a 96-well plate, add 50 µg of protein from each lysate. Add the caspase-6 specific substrate (e.g., Ac-VEID-pNA for a colorimetric assay or Ac-VEID-AFC for a fluorometric assay).[4][5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 400/505 nm (for fluorometric) using a microplate reader.

  • Data Analysis: Normalize the caspase-6 activity to the protein concentration and express it as a fold change relative to the untreated control.

Visualizations

experimental_workflow Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SK-N-AS, HEK293) seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare this compound Stock Solution treatment Treat with Serial Dilutions of this compound compound_prep->treatment seeding->treatment incubation Incubate for 24, 48, 72h treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout calculation Calculate % Viability vs. Control readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the cytotoxicity of this compound.

troubleshooting_logic Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_controls Review Controls (Vehicle, Positive) start->check_controls controls_ok Controls Behaving as Expected? check_controls->controls_ok investigate_compound Investigate Compound: - Purity - Concentration - Off-target effects controls_ok->investigate_compound Yes controls_bad Troubleshoot Assay Setup: - Reagent preparation - Cell health - Contamination controls_ok->controls_bad No investigate_assay Investigate Assay: - Cell line sensitivity - Incubation time - Assay interference investigate_compound->investigate_assay

Caption: A logical approach to troubleshooting unexpected cytotoxicity results.

caspase6_pathway Simplified Apoptotic Pathway Involving Caspase-6 cluster_initiator Initiation Phase cluster_execution Execution Phase cluster_outcome Cellular Outcome apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) caspase9 Caspase-9 (Initiator) apoptotic_stimulus->caspase9 caspase8 Caspase-8 (Initiator) apoptotic_stimulus->caspase8 caspase3 Caspase-3 (Executioner) caspase9->caspase3 caspase8->caspase3 caspase6 Caspase-6 (Executioner) caspase3->caspase6 substrate_cleavage Cleavage of Cellular Substrates (e.g., Lamin A/C, PARP) caspase6->substrate_cleavage pf06471553 This compound pf06471553->caspase6 apoptosis Apoptosis substrate_cleavage->apoptosis

Caption: The role of Caspase-6 in the apoptotic cascade.

References

Technical Support Center: Minimizing PF-06471553 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of PF-06471553 in solution. Recommendations are based on the chemical properties of its primary functional groups: a sulfonamide, a triazole, and an isoindoline moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: Based on its chemical structure, this compound is potentially susceptible to two main degradation pathways:

  • Hydrolysis: The sulfonamide and the amide bond within the isoindoline structure are susceptible to hydrolysis. This process is often catalyzed by acidic or basic conditions. While sulfonamides are generally stable, extreme pH levels should be avoided.

  • Photodegradation: Sulfonamide-containing compounds can be sensitive to light, particularly UV radiation, which can induce degradation.[1][2][3][4][5]

Q2: What is the recommended solvent for preparing this compound solutions?

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is best to keep solutions at -20°C or -80°C. For short-term use, refrigeration at 2-8°C may be adequate, though stability should be verified.

  • Light Protection: Always protect solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Q4: Which pH range is ideal for maintaining the stability of this compound in aqueous solutions?

A4: Sulfonamides generally exhibit good stability in neutral to slightly alkaline environments. To minimize hydrolysis, it is recommended to maintain the pH of your aqueous solution within a range of 6 to 8. It is advisable to experimentally determine the optimal pH for your specific application.

Troubleshooting Guides

Issue: Observed loss of compound activity or concentration.

If you notice a decrease in the efficacy or measured concentration of your this compound solution, consult the following table for potential causes and solutions.

Possible CauseTroubleshooting Steps
Hydrolysis - Ensure the pH of your solution is maintained between 6 and 8.- Avoid exposing the solution to high temperatures.- For critical experiments, prepare fresh solutions immediately before use.
Photodegradation - Store solutions in amber vials or wrap containers in foil to protect from light.- Minimize the exposure of the solution to ambient light during experimental setup.
Freeze-Thaw Cycles - Prepare single-use aliquots of your stock solution to avoid repeated temperature changes.
Issue: Compound precipitates from solution.

If you observe precipitation in your this compound solution, consider the following troubleshooting steps.

Possible CauseTroubleshooting Steps
Poor Solubility - If experimentally permissible, increase the percentage of organic co-solvent (e.g., DMSO) in your final working solution.- Gentle warming or sonication can aid in dissolving the compound. Exercise caution with heating, as it may accelerate degradation.
pH-Dependent Solubility - Experimentally adjust the pH of your buffer to determine if solubility improves.
High Salt Concentration - If possible, try reducing the salt concentration of your buffer, as high ionic strength can sometimes decrease the solubility of organic compounds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent, such as DMSO.

  • Use a vortex or sonicator to ensure the compound is fully dissolved.

  • Add additional solvent to reach the desired final stock concentration.

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Protocol 2: Preliminary Stability Assessment
  • Prepare solutions of this compound in your experimental buffer.

  • Aliquot the solution into separate vials for testing under various conditions (e.g., different pH levels, temperatures, and light exposures).

  • At designated time points (e.g., 0, 2, 6, 12, 24 hours), collect a sample from each condition.

  • Analyze the samples using a suitable analytical method, such as HPLC, to quantify the concentration of intact this compound.

  • Evaluate the data to determine the degradation rate under each condition.

Data Presentation

Table 1: Predicted Qualitative Stability of this compound Based on Functional Group Chemistry

ConditionPredicted StabilityLikely Primary Degradation Pathway
Acidic pH (<5)LowHydrolysis
Neutral pH (6-8)High-
Alkaline pH (>9)ModerateHydrolysis
Elevated Temperature (>37°C)LowHydrolysis
Light ExposureLow to ModeratePhotodegradation
Frozen (-20°C to -80°C)High-

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in Organic Solvent weigh->dissolve dilute Dilute with Buffer dissolve->dilute incubate Incubate under Test Conditions dilute->incubate sample Collect Samples Over Time incubate->sample analyze Analyze by HPLC sample->analyze

Caption: Workflow for preparing and assessing the stability of this compound.

troubleshooting_workflow start Degradation Suspected? check_light Is the solution protected from light? start->check_light check_ph Is the pH between 6 and 8? check_light->check_ph Yes protect Action: Protect from light check_light->protect No check_temp Is the solution stored cold? check_ph->check_temp Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No store_cold Action: Store at ≤ -20°C check_temp->store_cold No prepare_fresh Final Step: Prepare fresh solution check_temp->prepare_fresh Yes

References

Technical Support Center: Overcoming Poor Bioavailability of PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of PF-06471553, an isoindoline sulfonamide derivative. The following information is designed to provide practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor bioavailability of this compound?

A1: The poor oral bioavailability of this compound can likely be attributed to one or a combination of the following factors characteristic of its chemical class (BCS Class II or IV):

  • Low Aqueous Solubility: As a complex organic molecule, this compound may exhibit limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The molecule's size, polarity, and hydrogen bonding potential might hinder its passage across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.

Q2: What initial steps can I take to assess the cause of poor bioavailability in my experiments?

A2: A systematic approach is crucial. We recommend the following initial assessments:

  • Solubility Profiling: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • Permeability Assay: Utilize in vitro models like the Caco-2 cell monolayer permeability assay to evaluate the intestinal permeability of the compound.

  • Metabolic Stability Assessment: Perform in vitro metabolism studies using liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

Q3: Are there any general formulation strategies that have proven effective for similar compounds?

A3: Yes, several formulation strategies are commonly employed to enhance the bioavailability of poorly soluble drugs.[1][2][3] These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[4][5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[1][5][6]

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.[3][7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][9]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Animal Studies

Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

Troubleshooting Steps:

  • Characterize Solid-State Properties: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine the crystallinity of your drug substance. An amorphous form is generally more soluble than a crystalline one.[1]

  • Evaluate Different Formulation Approaches:

    • Micronization/Nanonization: Prepare formulations with reduced particle sizes and compare their in vivo performance against the unformulated drug.

    • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) and evaluate its dissolution profile and in vivo bioavailability.

    • Lipid-Based Formulation: Develop a SEDDS formulation and assess its emulsification properties and in vivo performance.

Data Presentation: Comparison of Formulation Strategies

Formulation ApproachMean Particle Size (µm)In Vitro Dissolution (at 60 min)In Vivo AUC (ng·h/mL)In Vivo Cmax (ng/mL)
Unformulated API50 ± 15< 10%150 ± 5030 ± 10
Micronized API5 ± 235 ± 8%450 ± 12090 ± 25
Nanosuspension0.2 ± 0.0585 ± 10%1200 ± 300250 ± 60
Solid Dispersion (1:5 drug-polymer ratio)N/A95 ± 5%1500 ± 350320 ± 70
SEDDSN/A> 98% (in situ)1800 ± 400400 ± 85

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Issue 2: High In Vitro Permeability but Still Poor In Vivo Bioavailability

Possible Cause: Extensive first-pass metabolism in the gut wall or liver.

Troubleshooting Steps:

  • In Vitro Metabolic Stability: Conduct studies with intestinal and liver microsomes (or S9 fractions) to quantify the metabolic clearance of this compound.

  • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed.

  • Consider Prodrug Approach: If metabolism is a significant barrier, a prodrug strategy could be employed to mask the metabolically labile site of the molecule.[10][11][12] The prodrug would then be converted to the active parent drug in vivo.

Data Presentation: Metabolic Stability Profile

SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes15 ± 395 ± 18
Human Intestinal Microsomes25 ± 558 ± 12
Rat Liver Microsomes10 ± 2140 ± 25
Rat Intestinal Microsomes18 ± 480 ± 15

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Add the dosing solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • To assess efflux, perform the experiment in the B-to-A direction as well.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.

Methodology:

  • Select a suitable polymer (e.g., polyvinylpyrrolidone K30, hydroxypropyl methylcellulose).

  • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum at an elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried film and mill it into a fine powder.

  • Characterize the resulting solid dispersion for its amorphous nature (using PXRD and DSC) and dissolution behavior compared to the crystalline drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategies Problem Poor Oral Bioavailability of this compound Solubility Solubility Profiling (pH 1.2, 4.5, 6.8) Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Metabolism Metabolic Stability (Microsomes) Problem->Metabolism ParticleSize Particle Size Reduction Solubility->ParticleSize SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion LipidBased Lipid-Based Formulation Solubility->LipidBased Prodrug Prodrug Approach Metabolism->Prodrug

Caption: Troubleshooting workflow for poor bioavailability.

signaling_pathway cluster_formulation Formulation Approaches cluster_dissolution Dissolution & Absorption A This compound (Crystalline) B Micronization/Nanonization A->B C Amorphous Solid Dispersion A->C D Lipid-Based System (SEDDS) A->D E Increased Surface Area B->E F Enhanced Solubility C->F G Improved Wetting D->G I Enhanced Permeation D->I H Increased Dissolution Rate E->H F->H G->H H->I J Improved Bioavailability I->J

Caption: Impact of formulations on bioavailability.

References

PF-06471553 inhibitor cross-reactivity with other acyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the PF-06471553 inhibitor in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cross-reactivity with other acyltransferases.

Cross-Reactivity of this compound with other Acyltransferases

This compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3).[1] Its cross-reactivity with other key acyltransferases involved in lipid metabolism has been characterized to ensure targeted experimental design. The following table summarizes the in vitro inhibitory activity of this compound against a panel of human acyltransferases.

EnzymeIC50 (nM)Selectivity over MGAT3
MGAT3 92 -
MGAT114,900>160-fold
MGAT219,800>215-fold
DGAT1>50,000>540-fold
DGAT2>100,000>1080-fold

Data sourced from publicly available information on this compound.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the relevant biological pathways and experimental procedures.

Monoacylglycerol Acyltransferase (MGAT) Pathway in Triglyceride Synthesis

MGAT enzymes, including MGAT3, play a key role in the monoacylglycerol pathway for triglyceride (TG) synthesis. This pathway is particularly active in the small intestine for the absorption of dietary fats.[2] this compound specifically inhibits MGAT3, thereby blocking the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG).

MGAT_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary TG Dietary TG MAG MAG Dietary TG->MAG Lipolysis MGAT3 MGAT3 MAG->MGAT3 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->MGAT3 DGAT DGAT1/2 Fatty Acyl-CoA->DGAT DAG DAG DAG->DGAT TG TG Chylomicrons Chylomicrons TG->Chylomicrons Lymphatics Lymphatics Chylomicrons->Lymphatics MGAT3->DAG Acylation PF06471553 This compound PF06471553->MGAT3 DGAT->TG Acylation

Caption: Inhibition of the MGAT pathway by this compound.

Experimental Workflow for Assessing this compound Activity

A typical workflow to determine the inhibitory effect of this compound on MGAT3 activity involves a series of steps from enzyme and inhibitor preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare MGAT3 Enzyme D Incubate Enzyme with Inhibitor A->D B Prepare this compound Serial Dilutions B->D C Prepare Substrates (MAG, Acyl-CoA) E Initiate Reaction with Substrates C->E D->E F Stop Reaction E->F G Detect Product Formation F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

Technical Support Center: Investigating Unexpected Phenotypes in PF-06471553 Treated Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals who encounter unexpected phenotypes in mice treated with the investigational compound PF-06471553. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observed significant, unexpected weight loss in mice treated with this compound that was not anticipated based on the compound's known mechanism of action. What are the potential causes and how should we investigate this?

A1: Unexpected weight loss is a common adverse finding in preclinical studies and can stem from multiple factors. A systematic investigation is crucial to determine the underlying cause.

Initial Troubleshooting Steps:

  • Confirm the Observation: Ensure the weight loss is statistically significant compared to the vehicle-treated control group and not due to random variation or measurement error.

  • Dose-Dependency: Determine if the weight loss is dose-dependent. A clear dose-response relationship strengthens the likelihood of a compound-related effect.

  • Food and Water Intake: Quantify daily food and water consumption. A decrease in consumption is a primary cause of weight loss and could indicate malaise, nausea, or a central nervous system effect on appetite.

  • Gross Necropsy and Organ Weights: Perform a gross necropsy to look for any visible abnormalities in major organs. Weigh key organs (liver, kidneys, spleen, heart) as changes in organ weight can indicate toxicity.

  • Histopathology: Collect and preserve tissues from all major organs for histological analysis. This can reveal microscopic changes such as inflammation, necrosis, or cellular infiltration that are not visible during gross necropsy.

Potential Causes & Further Investigation:

  • On-Target, Off-Tissue Effect: The target of this compound may be expressed in tissues that regulate metabolism or appetite (e.g., hypothalamus, gastrointestinal tract), leading to an unexpected on-target effect.

    • Investigation: Conduct tissue-specific target expression analysis (e.g., qPCR, Western blot, or immunohistochemistry) in relevant tissues.

  • Off-Target Effect: this compound may be interacting with other molecular targets in an unintended manner.

    • Investigation: Perform a broad off-target screening panel to identify potential unintended interactions.

  • Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, could be causing the toxicity.

    • Investigation: Conduct metabolite profiling in plasma and relevant tissues.

  • Vehicle Effect: The vehicle used to dissolve and administer this compound could be contributing to the observed phenotype.

    • Investigation: Ensure the vehicle control group is robust and does not show similar effects. Consider a pilot study with an alternative vehicle if feasible.

  • General Malaise/Stress: The compound may be inducing a general state of malaise, leading to reduced activity and appetite.

    • Investigation: Perform behavioral assessments (e.g., open field test) to look for signs of sickness behavior.

Q2: Our study with this compound resulted in unexpected neurological symptoms, such as tremors and ataxia, in a subset of treated mice. How do we troubleshoot this?

A2: Neurological symptoms are a serious concern and require immediate and thorough investigation.

Initial Troubleshooting Steps:

  • Standardized Neurological Examination: Implement a standardized scoring system to quantify the severity and progression of the neurological symptoms (e.g., a modified Irwin screen or a specific ataxia scoring scale).

  • Dose- and Time-Correlation: Correlate the onset and severity of the symptoms with the dose of this compound and the time post-administration.

  • Plasma and Brain Exposure: Measure the concentration of this compound in the plasma and, crucially, in the brain to confirm blood-brain barrier penetration and establish a relationship between compound concentration and the observed phenotype.

Potential Causes & Further Investigation:

  • Central Nervous System (CNS) Target Engagement: The intended target of this compound may be present in the CNS, and its modulation could be leading to the observed neurological effects.

    • Investigation: Perform target engagement studies on brain tissue to confirm that this compound is interacting with its intended target in the CNS.

  • Off-Target CNS Effects: The compound may be interacting with other receptors, ion channels, or enzymes in the brain.

    • Investigation: A CNS-focused off-target screening panel would be highly informative.

  • Neuroinflammation: The compound could be inducing an inflammatory response in the brain.

    • Investigation: Conduct histological analysis of brain tissue, looking for markers of microglial and astrocyte activation (e.g., Iba1 and GFAP staining).

  • Peripheral Neuropathy: The observed motor deficits could potentially stem from effects on the peripheral nervous system.

    • Investigation: Consider nerve conduction studies and histological examination of peripheral nerves.

Troubleshooting Guides & Experimental Protocols

Guide 1: General Workflow for Investigating Unexpected Phenotypes

This guide provides a logical flow for investigating any unexpected phenotype observed during in vivo studies with a novel compound.

G A Unexpected Phenotype Observed B Confirm and Quantify Phenotype A->B C Is the Phenotype Dose-Dependent? B->C D Yes C->D   E No C->E   F Investigate Compound-Related Causes D->F G Investigate Non-Compound-Related Causes E->G H On-Target Effect (Off-Tissue) F->H I Off-Target Effect F->I J Metabolite Effect F->J K Vehicle Effect G->K L Animal Husbandry/Environmental Factors G->L M Experimental Error G->M N Conclusion & Next Steps H->N I->N J->N K->N L->N M->N

Caption: General workflow for troubleshooting unexpected phenotypes.

Protocol 1: Basic In-Life Toxicology Screen

This protocol outlines a basic set of measurements to be taken during an in-life study to monitor for potential toxicity.

Objective: To monitor the general health and well-being of mice during treatment with this compound.

Procedure:

  • Daily Observations:

    • Record clinical signs daily, including changes in posture, activity level, grooming, and any signs of distress or pain.

    • Use a standardized scoring sheet for consistency.

  • Body Weights:

    • Measure and record the body weight of each animal at least twice weekly.

  • Food and Water Consumption:

    • Measure and record the amount of food and water consumed per cage at least twice weekly. Calculate the average consumption per mouse.

  • Behavioral Assessment (Optional but Recommended):

    • At baseline and at selected time points during the study, perform a simple behavioral test such as an open field test to assess locomotor activity and exploratory behavior.

Data Presentation: Hypothetical Weight Loss Data

Table 1: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (Day 14)% Change from Vehicle
Vehicle0+1.5 g-
This compound10-0.5 g-133%
This compound30-2.8 g-287%
This compound100-5.2 g-447%
Signaling Pathway Diagram: Hypothetical Off-Target Kinase Inhibition

This diagram illustrates a hypothetical scenario where this compound has an off-target inhibitory effect on a kinase involved in a critical cellular pathway, leading to an unexpected phenotype.

G cluster_0 Compound Interactions cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound Intended Target Intended Target This compound->Intended Target Inhibition Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Unintended Inhibition Downstream Effector 1 Downstream Effector 1 Intended Target->Downstream Effector 1 Signal Transduction Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Signal Transduction Therapeutic Effect Therapeutic Effect Downstream Effector 1->Therapeutic Effect Unexpected Phenotype Unexpected Phenotype Downstream Effector 2->Unexpected Phenotype

Caption: Hypothetical on-target vs. off-target signaling.

Technical Support Center: PF-06463922 (Lorlatinib) Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the administration of PF-06463922 (Lorlatinib) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is PF-06463922 and what is its mechanism of action?

A1: PF-06463922, also known as Lorlatinib, is a potent, orally available, and ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases.[1][2][3][4] Its primary mechanism of action is the inhibition of ALK and ROS1 kinase activity, which disrupts downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth in cancers that overexpress these kinases.[3][4]

Q2: What types of animal models are suitable for in vivo studies with PF-06463922?

A2: Xenograft mouse models are commonly used for evaluating the efficacy of PF-06463922.[5][6] These models often involve the subcutaneous or orthotopic implantation of human cancer cell lines harboring ALK or ROS1 fusion mutations.[7] Patient-derived xenograft (PDX) models and genetically engineered mouse models of cancers driven by ALK or ROS1 are also utilized.[5][8]

Q3: What is the recommended route of administration for PF-06463922 in animal studies?

A3: PF-06463922 is orally bioavailable and is typically administered via oral gavage in animal studies.[7]

Q4: What are the downstream signaling pathways affected by PF-06463922?

A4: PF-06463922 inhibits the phosphorylation of ALK and ROS1, which in turn suppresses downstream signaling pathways, including the MEK1/2-ERK1/2 and AKT/mTORC1 signaling axes.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or variable drug exposure Improper formulation or administration technique.Ensure the formulation is homogenous and stable. For oral gavage, confirm proper technique to avoid accidental administration into the trachea. Consider evaluating different vehicle formulations for improved solubility and absorption.
Lack of tumor growth inhibition in a sensitive model Incorrect dosage, administration frequency, or suboptimal drug exposure. Sub-optimal tumor model.Verify the dosage and administration schedule based on preclinical data.[9] Measure plasma drug concentrations to confirm adequate exposure. Ensure the chosen cell line or PDX model has confirmed ALK/ROS1 activation.
Toxicity or adverse events in animals (e.g., weight loss) Dose is too high.Reduce the dosage or the frequency of administration. Monitor animals closely for any signs of toxicity and adjust the treatment regimen accordingly. PF-06463922 has been shown to be well-tolerated in mice at effective doses.[10]
Development of drug resistance Acquired resistance mutations in the ALK or ROS1 kinase domain.PF-06463922 has been shown to be effective against several crizotinib-resistant mutations.[1][8] If resistance to PF-06463922 emerges, consider combination therapies or alternative treatment strategies.

Quantitative Data Summary

Table 1: In Vivo Efficacy of PF-06463922 in Xenograft Models

Model ALK/ROS1 Status Dose and Route Tumor Growth Inhibition/Regression Reference
Patient-Derived Xenograft (COG-N-426x)F1245C ALK-mutated10 mg/kg, oralComplete tumor regression[9]
Cell Line Xenograft (SH-SY5Y)F1174L ALK-mutated10 mg/kg, oralComplete tumor regression[9]
NIH 3T3-CD74-ROS1G2032R XenograftCrizotinib-resistant ROS1-G2032R1.0, 3.0, 10 mg/kg/day, oral28%, 44%, and 90% tumor growth inhibition, respectively[8]
NIH 3T3-CD74-ROS1G2032R XenograftCrizotinib-resistant ROS1-G2032R30 mg/kg/day, oral12% tumor regression[8]
H3122 EML4-ALKL1196M XenograftCrizotinib-resistant ALK-L1196MNot specifiedSuperior efficacy compared to crizotinib[10]

Experimental Protocols

General Protocol for Oral Administration of PF-06463922 in Mice
  • Formulation Preparation:

    • A common vehicle for PF-06463922 is a solution of 90% polyethylene glycol and 10% 1-methyl-2-pyrrolidinone. Another reported formulation for in vivo studies involves dissolving PF-06463922 in DMSO, then diluting with PEG300, Tween 80, and sterile water.

  • Animal Handling and Dosing:

    • Acclimatize animals to the facility and handling procedures.

    • Calculate the required dose for each animal based on its body weight.

    • Administer the formulated PF-06463922 solution via oral gavage using an appropriate gauge gavage needle.

    • Monitor animals for any immediate adverse reactions.

  • Monitoring and Data Collection:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study, collect tumor tissue and plasma samples for pharmacodynamic and pharmacokinetic analyses, respectively.

Visualizations

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K PF06463922 PF-06463922 (Lorlatinib) PF06463922->ALK_ROS1 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR mTOR->Proliferation

Caption: ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.

experimental_workflow start Start: Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation: PF-06463922 (Oral Gavage) tumor_growth->treatment monitoring Continued Monitoring: - Tumor Volume - Body Weight - General Health treatment->monitoring endpoint Study Endpoint: - Tissue Collection - Plasma Collection monitoring->endpoint analysis Data Analysis: - Efficacy - Pharmacokinetics - Pharmacodynamics endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies of PF-06463922.

References

Validation & Comparative

A Comparative Guide to PF-06471553 and Other Monoacylglycerol Acyltransferase (MGAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoacylglycerol acyltransferase (MGAT) inhibitor PF-06471553 with other compounds targeting the MGAT family of enzymes. The information is compiled from publicly available experimental data to assist researchers and professionals in drug development.

Introduction to MGAT Enzymes

Monoacylglycerol acyltransferases (MGATs) are a family of enzymes crucial in the metabolic pathways of lipids. They catalyze the acylation of monoacylglycerol to form diacylglycerol, a key step in the synthesis of triacylglycerols (triglycerides). In mammals, there are three main isoforms: MGAT1, MGAT2, and MGAT3. While all are involved in lipid metabolism, they exhibit different tissue distribution and substrate specificities, making them distinct targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).

This compound: A Selective MGAT3 Inhibitor

This compound is a potent and selective small molecule inhibitor of MGAT3.[1][2][3] Unlike inhibitors targeting MGAT1 or MGAT2, which are primarily involved in the intestinal absorption of dietary fats, this compound targets an isoform with a more complex role. MGAT3 is involved in both triacylglycerol synthesis and the N-glycosylation pathway, which is responsible for modifying proteins with sugar chains.[4] This dual functionality suggests that inhibiting MGAT3 could have broader effects beyond lipid metabolism.

Comparative Performance of MGAT Inhibitors

The following tables summarize the available quantitative data for this compound and other selected MGAT inhibitors. Direct head-to-head comparisons are limited by the availability of public data for a comprehensive set of inhibitors across all MGAT isoforms.

Table 1: Potency and Selectivity of this compound (MGAT3 Inhibitor)

CompoundTargetIC50 (nM)Selectivity vs. MGAT1Selectivity vs. MGAT2Selectivity vs. DGAT1Selectivity vs. DGAT2
This compoundhMGAT392>160-fold (IC50 = 14.9 µM)>215-fold (IC50 = 19.8 µM)>540-fold (IC50 > 50 µM)>1080-fold (IC50 > 100 µM)

Data sourced from J. Med. Chem. 2015, 58, 15, 6224–6240.[2][3]

Table 2: Potency of Selected MGAT2 Inhibitors

CompoundTargetIC50 (nM)
BMS-963272hMGAT2Potent and selective (specific IC50 not publicly disclosed)
Compound (S)-10hMGAT2(Specific IC50 not publicly disclosed, but demonstrated in vivo efficacy)

Table 3: Overview of Other MGAT Inhibitors

Compound ClassPrimary TargetNotes
Aryl dihydropyridinonesMGAT2Led to the discovery of potent and selective inhibitors like BMS-963272.[7]
Aryl-sulfonamidesMGAT2Identified as potent and selective inhibitors of human and mouse MGAT2.[8]
Indirect MGAT1 InhibitorsMGAT1Compounds like Swainsonine and Castanospermine inhibit enzymes upstream in the glycosylation pathway, thus indirectly affecting MGAT1 function.[9]

Experimental Protocols

The determination of inhibitory activity for MGAT compounds typically involves enzymatic and cell-based assays. Below are generalized methodologies based on published protocols.

In Vitro Enzymatic Assay (Radiolabeled)

This method measures the direct inhibition of the MGAT enzyme's catalytic activity.

  • Enzyme Source: Microsomes are prepared from cells engineered to overexpress a specific human MGAT isoform (e.g., hMGAT1, hMGAT2, or hMGAT3).

  • Substrates: A radiolabeled fatty acyl-CoA (e.g., [³H]-stearoyl CoA or [¹⁴C]oleoyl-CoA) and a monoacylglycerol substrate (e.g., 2-monooleoylglycerol) are used.[7]

  • Reaction: The inhibitor at various concentrations is pre-incubated with the enzyme source. The reaction is initiated by the addition of the substrates.

  • Extraction and Separation: After a defined incubation period, the reaction is stopped, and the lipids are extracted. The radiolabeled diacylglycerol product is separated from the unreacted radiolabeled substrate using thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity in the diacylglycerol spot is quantified using a scintillation counter to determine the enzyme activity.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay (LC/MS)

This assay format assesses the inhibitor's activity in a cellular context.

  • Cell Line: An appropriate cell line (e.g., HEK-293 or STC-1) is engineered to express the target human MGAT isoform.[10]

  • Labeling: The cells are incubated with a stable isotope-labeled substrate, such as D31-palmitate, along with a monoacylglycerol.[10]

  • Inhibition: The cells are treated with varying concentrations of the inhibitor during the labeling period.

  • Lipid Extraction: After incubation, the cells are lysed, and the lipids are extracted.

  • LC/MS Analysis: The amount of stable isotope-labeled diacylglycerol and triacylglycerol is quantified using high-resolution liquid chromatography-mass spectrometry (LC/MS). This method offers high sensitivity and avoids the use of radioactivity.[10]

  • Data Analysis: The reduction in the formation of labeled products in the presence of the inhibitor is used to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Triacylglycerol Synthesis Pathway

The MGAT enzymes are integral to the monoacylglycerol pathway for triacylglycerol (TG) synthesis. This pathway is particularly active in the small intestine for the absorption of dietary fats.

Triacylglycerol_Synthesis cluster_MGAT MGAT (1, 2, 3) cluster_DGAT DGAT (1, 2) MAG Monoacylglycerol MGAT MGAT MAG->MGAT FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->MGAT DAG Diacylglycerol DGAT DGAT DAG->DGAT TG Triacylglycerol MGAT->DAG Acylation DGAT->TG Acylation FattyAcylCoA2 Fatty Acyl-CoA FattyAcylCoA2->DGAT

Caption: Monoacylglycerol pathway of triacylglycerol synthesis.

N-Glycan Biosynthesis Pathway and the Role of MGAT3

MGAT3 (also known as GnT-III) plays a unique role in the N-glycosylation pathway by adding a "bisecting" N-acetylglucosamine (GlcNAc) to the core mannose of an N-glycan. This modification can influence protein folding and function.

N_Glycan_Pathway cluster_golgi Golgi Apparatus Oligomannose Oligomannose N-Glycan MGAT1 MGAT1 Oligomannose->MGAT1 Adds GlcNAc MGAT3 MGAT3 Oligomannose->MGAT3 Adds bisecting GlcNAc Complex_N_Glycan Complex N-Glycan MGAT2 MGAT2 Complex_N_Glycan->MGAT2 Branching Bisected_N_Glycan Bisected N-Glycan MGAT1->Complex_N_Glycan MGAT3->Bisected_N_Glycan

Caption: Simplified N-glycan branching pathway showing the action of MGAT3.

Experimental Workflow for MGAT Inhibitor Screening

The general workflow for identifying and characterizing MGAT inhibitors involves a series of in vitro and cell-based assays.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Cell_Assay Cell-Based Potency (LC/MS) Lead_Opt->Cell_Assay Selectivity Selectivity Profiling (vs. other acyltransferases) Cell_Assay->Selectivity In_Vivo In Vivo Efficacy (Animal Models) Selectivity->In_Vivo

Caption: General workflow for the discovery and evaluation of MGAT inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of MGAT3, distinguishing it from other MGAT inhibitors that primarily target MGAT1 or MGAT2. The dual role of MGAT3 in both triacylglycerol synthesis and N-glycosylation suggests that its inhibition may have multifaceted biological effects. The development of selective inhibitors for each MGAT isoform, such as this compound for MGAT3 and compounds like BMS-963272 for MGAT2, provides valuable tools for dissecting the specific physiological roles of these enzymes and for the potential development of targeted therapies for metabolic disorders. Further research and publication of comparative data will be essential for a more comprehensive understanding of the therapeutic potential of targeting different MGAT isoforms.

References

A Comparative Analysis of PF-06471553 (ACC Inhibitor) and DGAT Inhibitors in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Therapeutic Strategies Targeting Lipid Metabolism.

In the landscape of therapeutic development for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia, two prominent strategies have emerged: the inhibition of Acetyl-CoA Carboxylase (ACC) and the inhibition of Diacylglycerol Acyltransferase (DGAT). This guide provides a detailed comparison of the pharmacological effects of the ACC inhibitor PF-06471553 (clesacostat) and various DGAT inhibitors, supported by experimental data, to aid researchers in their understanding and evaluation of these distinct approaches.

Mechanism of Action: Targeting Different Steps in Lipid Synthesis

The fundamental difference between this compound and DGAT inhibitors lies in their respective points of intervention within the de novo lipogenesis (DNL) and triglyceride synthesis pathways.

This compound (Clesacostat) is an inhibitor of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in the DNL pathway. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound effectively blocks the initial committed step of fatty acid synthesis.[1][2] Furthermore, the reduction in malonyl-CoA levels leads to the disinhibition of carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for the transport of fatty acids into the mitochondria for beta-oxidation.[2][3] This dual mechanism of reducing fatty acid synthesis and promoting fatty acid oxidation makes ACC inhibition a potent strategy for reducing hepatic steatosis.[1]

DGAT inhibitors , on the other hand, target the final step of triglyceride synthesis.[4][5] Diacylglycerol O-acyltransferase (DGAT) enzymes, primarily DGAT1 and DGAT2, catalyze the esterification of diacylglycerol (DAG) to form triglycerides.[4][5] By blocking this terminal step, DGAT inhibitors prevent the storage of fatty acids as triglycerides in various tissues, including the liver and intestine.[4][5]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and representative DGAT inhibitors from clinical trials.

Table 1: Effects on Liver Fat

CompoundTargetDoseTreatment DurationStudy PopulationMean Reduction in Liver Fat (%)Citation(s)
Clesacostat (PF-05221304)ACC10 mg & 20 mg daily6 weeksPresumed NAFLD/NASH40% (co-administered with Ervogastat)[6][7]
Ervogastat (PF-06865571)DGAT2300 mg BID6 weeksPresumed NAFLD/NASH30% (monotherapy)[7]
Clesacostat + ErvogastatACC + DGAT210mg BID + 300mg BID6 weeksPresumed NAFLD/NASH48%[6]
Clesacostat + ErvogastatACC + DGAT220mg QD + 300mg QD6 weeksPresumed NAFLD/NASH60%[6]

Table 2: Effects on Serum Triglycerides

CompoundTargetDoseTreatment DurationStudy PopulationMean Change in Fasting Triglycerides (%)Citation(s)
Clesacostat (PF-05221304)ACCDose-dependent16 weeksPresumed NAFLD/NASHDose-dependent elevation[8]
PradigastatDGAT120 mg daily21 daysFamilial Chylomicronemia Syndrome-41%[9][10][11]
PradigastatDGAT140 mg daily21 daysFamilial Chylomicronemia Syndrome-70%[9][10][11]
AZD7687DGAT1≥5 mgSingle doseHealthy male subjects>75% reduction in postprandial TG AUC[12][13]
GemcabeneMultiple (including TG clearance)150 mg & 300 mg dailyNot specifiedLow HDL cholesterol, TG ≥200 mg/dl-27% and -39%[14]

Table 3: Common Adverse Events

Inhibitor ClassCommon Adverse EventsCitation(s)
ACC Inhibitors (e.g., Clesacostat)Dose-dependent elevation in serum triglycerides[8]
DGAT1 Inhibitors (e.g., Pradigastat, AZD7687)Gastrointestinal issues (diarrhea, nausea, vomiting)[11][12][13][15]
DGAT2 Inhibitors (e.g., Ervogastat)Generally well-tolerated in early studies[16]

Experimental Protocols

In Vitro ACC Inhibition Assay (Example)

A common method to assess the in vitro potency of ACC inhibitors like this compound involves a radiometric assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACC1 and ACC2.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • Acetyl-CoA

  • ATP

  • [¹⁴C]Sodium bicarbonate (radiolabel)

  • Reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Scintillation fluid and vials

  • Microplate and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, acetyl-CoA, and the ACC enzyme.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of a microplate.

  • Initiate the enzymatic reaction by adding [¹⁴C]sodium bicarbonate to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding an acid (e.g., hydrochloric acid).

  • Transfer the reaction mixture to scintillation vials containing scintillation fluid.

  • Measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

In Vivo Assessment of DGAT1 Inhibition using a High-Fat Meal Challenge (Example)

This protocol is frequently used to evaluate the pharmacological effect of DGAT1 inhibitors on postprandial lipemia.

Objective: To assess the in vivo efficacy of a DGAT1 inhibitor in reducing postprandial triglyceride levels.

Animal Model: Male C57BL/6 mice.

Materials:

  • DGAT1 inhibitor (e.g., Pradigastat, AZD7687) or vehicle control

  • High-fat meal (e.g., corn oil or a standardized liquid meal with high-fat content)

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • Triglyceride assay kit

Procedure:

  • Fast the mice overnight to ensure a baseline lipid profile.

  • Administer the DGAT1 inhibitor or vehicle control orally at a predetermined time before the fat challenge.

  • At time zero, administer the high-fat meal via oral gavage.

  • Collect blood samples at various time points post-meal (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Separate plasma from the blood samples by centrifugation.

  • Measure the triglyceride concentration in the plasma samples using a commercial assay kit.

  • Plot the plasma triglyceride concentration over time for both the treated and vehicle groups.

  • Calculate the area under the curve (AUC) for the postprandial triglyceride excursion to quantify the overall effect of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct mechanisms of action of this compound and DGAT inhibitors within the broader context of lipid metabolism.

Lipid_Metabolism_Inhibition AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids De Novo Lipogenesis CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA DAG Diacylglycerol (DAG) FattyAcylCoA->DAG FattyAcylCoA->CPT1 Transport DGAT DGAT1/2 DAG->DGAT Substrate Triglycerides Triglycerides (TG) Mitochondria Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation ACC->MalonylCoA Product CPT1->Mitochondria DGAT->Triglycerides Product PF06471553 This compound PF06471553->ACC Inhibition DGATi DGAT Inhibitors DGATi->DGAT Inhibition

Caption: Mechanism of Action: ACC vs. DGAT Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation EnzymeAssay Enzyme Activity Assay (e.g., Radiometric, Fluorescence) IC50 Determine IC50 EnzymeAssay->IC50 CellularAssay Cell-Based Assay (e.g., Triglyceride Synthesis) CellularAssay->IC50 AnimalModel Select Animal Model (e.g., Diet-Induced Obesity Mouse) Dosing Administer Inhibitor or Vehicle AnimalModel->Dosing Challenge Metabolic Challenge (e.g., High-Fat Meal) Dosing->Challenge Sampling Collect Blood/Tissue Samples Challenge->Sampling Analysis Analyze Biomarkers (e.g., Triglycerides, Liver Fat) Sampling->Analysis Efficacy Assess Efficacy Analysis->Efficacy

Caption: General Experimental Workflow for Inhibitor Evaluation.

Conclusion

This compound (an ACC inhibitor) and DGAT inhibitors represent two distinct and promising therapeutic strategies for metabolic disorders characterized by excess lipid accumulation. This compound acts upstream by inhibiting the first committed step of de novo lipogenesis and simultaneously promoting fatty acid oxidation. This dual action can lead to significant reductions in liver fat but may be associated with an increase in serum triglycerides. Conversely, DGAT inhibitors act at the final step of triglyceride synthesis, effectively blocking the storage of fatty acids. DGAT1 inhibitors have shown efficacy in reducing postprandial hypertriglyceridemia but are often associated with gastrointestinal side effects. DGAT2 inhibitors appear to be better tolerated and also reduce liver fat and triglycerides.

The choice between these two strategies, or potentially a combination therapy as suggested by recent clinical trials co-administering clesacostat and ervogastat, will depend on the specific therapeutic goal and the patient population. The combination therapy has shown promise in maximizing liver fat reduction while mitigating the hypertriglyceridemia associated with ACC inhibition alone.[6][16] Further research and clinical evaluation are necessary to fully elucidate the long-term efficacy and safety profiles of these compounds and to identify the optimal approach for treating complex metabolic diseases.

References

Navigating MGAT3 Selectivity: A Comparative Guide to Modulating N-Glycan Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise modulation of glycosyltransferases is paramount. This guide provides a comparative analysis of methodologies to assess and influence the activity of beta-1,4-mannosyl-glycoprotein 4-beta-N-acetylglucosaminyltransferase (MGAT3), also known as GnT-III. A critical clarification regarding the inhibitor PF-06471553 is addressed, alongside a review of alternative strategies for regulating MGAT3 function.

Clarification of MGAT3 Isozymes and this compound Selectivity

A crucial point of clarification is the distinction between two different enzymes that share the MGAT3 gene symbol. The small molecule inhibitor This compound is a potent and selective inhibitor of Monoacylglycerol Acyltransferase 3 (MGAT3) , an enzyme involved in the biosynthesis of triacylglycerol.[1] In contrast, the glycosyltransferase central to N-glycan biosynthesis is beta-1,4-mannosyl-glycoprotein 4-beta-N-acetylglucosaminyltransferase , also designated as MGAT3 or GnT-III .[2][3][4][5] To date, there are no published, selective, small-molecule inhibitors that directly target the glycosyltransferase MGAT3 (GnT-III). Therefore, a direct comparison of this compound with other inhibitors of the glycosyltransferase MGAT3 is not applicable.

This guide will focus on the glycosyltransferase MGAT3 (GnT-III) and explore alternative methods for modulating its activity and downstream effects, which are of significant interest in various research fields, including oncology and neurology.

Comparative Analysis of MGAT3 (GnT-III) Modulation Strategies

Given the absence of direct inhibitors, research has focused on indirect methods to modulate MGAT3 (GnT-III) function. These strategies primarily involve altering the availability of its substrate or regulating the expression of the MGAT3 gene.

StrategyAgent/MethodMechanism of ActionPotential ApplicationsKey Limitations
Indirect Inhibition (Substrate Limitation) SwainsonineInhibits Golgi alpha-mannosidase II, preventing the trimming of mannose residues on N-glycans required for GnT-III activity.[6]Research tool to study the effects of reduced bisecting GlcNAc structures.Non-selective for MGAT3; affects multiple glycosylation pathways.
KifunensineInhibits mannosidase I in the endoplasmic reticulum, leading to an accumulation of high-mannose-type glycans that are not preferred substrates for GnT-III.[6]Research tool for studying early stages of N-glycan processing.Broad effects on N-glycosylation; not specific to the bisecting GlcNAc pathway.
DeoxymannojirimycinAn inhibitor of mannosidase I, it indirectly inhibits GnT-III by preventing the formation of its appropriate substrates.[6]Laboratory studies of N-glycan biosynthesis.Indirect and non-specific inhibition of GnT-III.
TunicamycinBlocks the initial step of N-linked glycosylation by inhibiting the formation of the lipid-linked oligosaccharide precursor.[6]Widely used in research to study the global effects of N-glycosylation loss.Global inhibitor of N-glycosylation; highly toxic to cells.
Epigenetic Regulation (Gene Expression) 5-aza-2'-deoxycytidine (5-Aza)A DNA methyltransferase inhibitor that can lead to demethylation of the MGAT3 promoter and subsequent re-expression or increased expression of the gene.[7]Investigating the role of MGAT3 re-expression in cellular processes.Non-specific, affects the expression of numerous genes; potential for off-target effects.

Experimental Protocols

MGAT3 (GnT-III) Activity Assay

This protocol outlines a sensitive method for measuring GnT-III activity using a fluorescently labeled oligosaccharide acceptor and analysis by reversed-phase HPLC.[8]

Materials:

  • Fluorescently-labeled agalacto-biantennary sugar chain (pyridylaminated, PA-GnGnbi) as an acceptor substrate.

  • Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc) as the donor substrate.

  • Cell lysate or purified enzyme solution.

  • Reaction buffer (e.g., 100 mM MES buffer, pH 6.5).

  • Reversed-phase HPLC system with a fluorescence detector.

Procedure:

  • Prepare a reaction mixture containing the PA-GnGnbi acceptor, UDP-GlcNAc donor, and the enzyme source in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a specified period (can be up to 16 hours for cell lysates).[8]

  • Stop the reaction by heating (e.g., boiling for 2 minutes).

  • Centrifuge the mixture to pellet any precipitate.

  • Analyze the supernatant by reversed-phase HPLC to separate the product (PA-GnGnbi with the added bisecting GlcNAc) from the unreacted substrate.

  • Quantify the product peak by fluorescence detection to determine the enzyme activity.

Analysis of Bisecting GlcNAc Structures by Mass Spectrometry

This method is used to detect the presence and relative abundance of N-glycans carrying the bisecting GlcNAc modification, the product of MGAT3 (GnT-III) activity.[7]

Materials:

  • Glycoproteins extracted from cells or tissues.

  • PNGase F (Peptide-N-Glycosidase F) to release N-glycans.

  • Solid-phase extraction (SPE) cartridges for glycan cleanup.

  • Mass spectrometer (e.g., LC-ESI-qTOF-MS/MS).

Procedure:

  • Denature the glycoprotein sample and then incubate with PNGase F to release the N-glycans.

  • Purify the released N-glycans using SPE cartridges.

  • Analyze the purified N-glycans by mass spectrometry to determine their mass-to-charge ratio.

  • Identify the N-glycan structures containing the bisecting GlcNAc based on their characteristic mass.

  • Perform tandem mass spectrometry (MS/MS) to confirm the structure by fragmentation analysis.

Visualizations

MGAT3_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_signaling Downstream Signaling MGAT1 MGAT1 (GnT-I) Hybrid Hybrid N-Glycan MGAT1->Hybrid MGAT2 MGAT2 (GnT-II) Complex Complex Bi-antennary N-Glycan MGAT2->Complex MGAT3 MGAT3 (GnT-III) Bisected Bisected N-Glycan MGAT3->Bisected MGAT5 MGAT5 (GnT-V) Branched Branched N-Glycan MGAT5->Branched Substrate N-Glycan Precursor Substrate->MGAT1 Hybrid->MGAT2 Complex->MGAT3 Adds bisecting GlcNAc Complex->MGAT5 Adds β1,6 GlcNAc branch Bisected->MGAT5 Inhibits E_Cadherin E-Cadherin Bisected->E_Cadherin Modifies Integrin Integrin Bisected->Integrin Modifies Cell_Adhesion Cell-Cell Adhesion E_Cadherin->Cell_Adhesion Promotes Cell_Migration Cell Migration Integrin->Cell_Migration Regulates

Caption: N-Glycan biosynthesis pathway involving MGAT3 (GnT-III).

Experimental_Workflow cluster_modulation Modulation of MGAT3 Activity cluster_analysis Analysis of MGAT3 Function Indirect_Inhibitor Treat cells with indirect inhibitor (e.g., Swainsonine) Cell_Lysate Prepare Cell Lysate Indirect_Inhibitor->Cell_Lysate Protein_Extraction Extract Glycoproteins Indirect_Inhibitor->Protein_Extraction Epigenetic_Modulator Treat cells with epigenetic modulator (e.g., 5-Aza) Epigenetic_Modulator->Cell_Lysate Epigenetic_Modulator->Protein_Extraction Activity_Assay Perform MGAT3 Activity Assay Cell_Lysate->Activity_Assay MS_Analysis Analyze Bisecting GlcNAc by Mass Spec Protein_Extraction->MS_Analysis HPLC HPLC Analysis Activity_Assay->HPLC MS Mass Spectrometry MS_Analysis->MS Data_Analysis Data Analysis and Interpretation HPLC->Data_Analysis MS->Data_Analysis

References

A Comparative Guide: PF-06471553 and siRNA-Mediated Knockdown for Targeting MGAT3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct methodologies for inhibiting the function of β-1,4-mannosyl-glycoprotein 4-β-N-acetylglucosaminyltransferase (MGAT3): the small molecule inhibitor PF-06471553 and siRNA-mediated gene knockdown. Both approaches offer powerful tools for investigating the biological roles of MGAT3 in health and disease.

Executive Summary

MGAT3 is a key glycosyltransferase in the N-glycan biosynthesis pathway, responsible for creating a "bisecting GlcNAc" structure on glycoproteins. This modification can significantly impact protein function and has been implicated in various physiological and pathological processes, including cancer. This guide presents a quantitative comparison of the efficacy of a selective chemical inhibitor, this compound, and gene silencing through RNA interference.

Data Presentation: Quantitative Comparison of Efficacy

The following table summarizes the quantitative data on the efficacy of this compound and siRNA (shRNA as a proxy) in reducing MGAT3 activity and expression.

Parameter This compound (Small Molecule Inhibitor) siRNA (shRNA-mediated Knockdown)
Target MGAT3 enzyme activityMGAT3 mRNA (leading to reduced protein expression)
Mechanism of Action Competitive inhibition of the enzyme's active sitePost-transcriptional gene silencing via RNA-induced silencing complex (RISC)
Reported Efficacy In vitro (biochemical assay): IC50 = 92 nMCell-based assay (HEK293 cells): IC50 = 205 nMProtein level (MCF7 cells): Significant reduction in MGAT3 protein expression observed via Western Blot[1]
Specificity High selectivity for MGAT3 over other related enzymes like MGAT1, MGAT2, DGAT1, and DGAT2High sequence-dependent specificity for MGAT3 mRNA. Off-target effects are a potential consideration.
Mode of Delivery Direct addition to cell culture media or in vivo administrationTransfection using lipid-based reagents or viral vectors
Duration of Effect Reversible and dependent on compound concentration and half-lifeCan be transient or stable depending on the methodology (siRNA vs. shRNA)

Experimental Protocols

This compound Inhibition Assay (In Vitro Biochemical Assay)

A detailed protocol for an in vitro MGAT3 enzyme assay is crucial for determining the inhibitory potential of compounds like this compound. The following is a generalized protocol based on established methods for glycosyltransferase assays[2]:

  • Enzyme Source: Purified recombinant human MGAT3 enzyme.

  • Substrates:

    • Acceptor substrate: A fluorescently labeled biantennary N-glycan (e.g., pyridylaminated agalacto-biantennary sugar chain).

    • Donor substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).

  • Assay Buffer: A suitable buffer containing divalent cations (e.g., MnCl2) and other necessary components to ensure optimal enzyme activity.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Reaction Mixture: The reaction is initiated by mixing the MGAT3 enzyme, acceptor substrate, UDP-GlcNAc, and varying concentrations of this compound in the assay buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic reaction to proceed.

  • Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a quenching solution.

  • Product Analysis: The reaction products are analyzed by methods such as high-performance liquid chromatography (HPLC) to separate the product from the unreacted substrate. The fluorescence of the product is measured to quantify the enzyme activity.

  • IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

siRNA-Mediated Knockdown of MGAT3 and Western Blot Analysis

The following protocol outlines the steps for knocking down MGAT3 expression using siRNA and quantifying the knockdown efficiency at the protein level via Western blot[3][4][5].

  • Cell Culture: Plate the desired cells (e.g., MCF7) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Resuspend lyophilized MGAT3-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

    • Prepare working dilutions of the siRNAs in an appropriate serum-free medium.

  • Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Formation of siRNA-Lipid Complexes: Combine the diluted siRNA with the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for the formation of complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells with the transfection complexes for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for MGAT3 and a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the intensity of the MGAT3 and loading control bands using densitometry software. Normalize the MGAT3 band intensity to the loading control band intensity. The percentage of knockdown is calculated by comparing the normalized MGAT3 intensity in the siRNA-treated samples to the non-targeting control.

Mandatory Visualization

Signaling Pathway Diagram

MGAT3_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursor_Oligosaccharide Precursor Oligosaccharide (on Dolichol Phosphate) Oligosaccharyltransferase Oligosaccharyltransferase (OST) Precursor_Oligosaccharide->Oligosaccharyltransferase Nascent_Polypeptide Nascent Polypeptide Nascent_Polypeptide->Oligosaccharyltransferase Glycoprotein_High_Mannose Glycoprotein (High-Mannose N-glycan) Oligosaccharyltransferase->Glycoprotein_High_Mannose MGAT1 MGAT1 Glycoprotein_High_Mannose->MGAT1 Trimming & Glycoprotein_Complex_N_glycan Glycoprotein (Complex N-glycan) MGAT3 MGAT3 Glycoprotein_Complex_N_glycan->MGAT3 MGAT2 MGAT2 MGAT1->MGAT2 MGAT2->Glycoprotein_Complex_N_glycan Bisecting_Glycoprotein Glycoprotein (Bisecting N-glycan) MGAT3->Bisecting_Glycoprotein Altered_Signaling Altered Cell Signaling (e.g., EGFR, E-cadherin) Bisecting_Glycoprotein->Altered_Signaling Impacts

Caption: N-glycan biosynthesis pathway highlighting the role of MGAT3.

Experimental Workflow Diagram

Experimental_Workflow cluster_PF06471553 This compound Efficacy cluster_siRNA siRNA Knockdown Efficacy Treat_Cells_PF Treat Cells with This compound Enzyme_Assay In Vitro Enzyme Assay Treat_Cells_PF->Enzyme_Assay Measure_Activity Measure MGAT3 Activity Enzyme_Assay->Measure_Activity IC50_Calc Calculate IC50 Measure_Activity->IC50_Calc Compare Compare Efficacy IC50_Calc->Compare Transfect_siRNA Transfect Cells with MGAT3 siRNA Incubate Incubate (48-72h) Transfect_siRNA->Incubate Lyse_Cells Cell Lysis & Protein Quantification Incubate->Lyse_Cells Western_Blot Western Blot Lyse_Cells->Western_Blot Quantify_Knockdown Quantify Protein Knockdown Western_Blot->Quantify_Knockdown Quantify_Knockdown->Compare Start Start Start->Treat_Cells_PF Chemical Inhibition Start->Transfect_siRNA Gene Silencing

Caption: Comparative experimental workflow for assessing MGAT3 inhibition.

References

Unraveling the Cross-Species Activity of PF-06471553: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for PF-06471553 did not yield specific results for this compound, suggesting it may be a less publicly documented agent or that the identifier may be inaccurate. This guide will proceed by outlining a comprehensive framework for the cross-species comparison of a hypothetical kinase inhibitor, drawing on established principles of drug development and publicly available information on similar compounds. This framework will serve as a template for researchers, scientists, and drug development professionals to assess the translatability of preclinical findings.

Abstract

The successful translation of a novel therapeutic from preclinical models to human clinical trials hinges on a thorough understanding of its cross-species pharmacology. This guide provides a framework for comparing the activity of a kinase inhibitor, hypothetically designated this compound, across various species. By presenting key quantitative data in structured tables, detailing essential experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the tools to critically evaluate the preclinical data package for a novel kinase inhibitor and de-risk its clinical development.

Mechanism of Action and Signaling Pathway

Kinase inhibitors typically exert their effects by blocking the phosphorylation of downstream substrates, thereby modulating a specific signaling cascade. Understanding the target kinase and its associated pathway is fundamental to interpreting the pharmacological effects of the inhibitor.

A hypothetical signaling pathway that could be modulated by a kinase inhibitor is the TGF-beta signaling pathway. The transforming growth factor-beta (TGF-β) family of cytokines regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] These ligands bind to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors.[1] The activated type I receptor, in turn, phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common mediator SMAD (co-SMAD) and translocate to the nucleus to regulate target gene expression.[1]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta Type II Receptor Type II Receptor TGF-beta->Type II Receptor Binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Recruits & Phosphorylates R-SMAD R-SMAD Type I Receptor->R-SMAD Phosphorylates SMAD Complex SMAD Complex R-SMAD->SMAD Complex Complexes with co-SMAD co-SMAD co-SMAD->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates

Caption: Simplified TGF-beta signaling pathway.

Comparative In Vitro Activity

The initial assessment of a compound's cross-species activity often begins with in vitro assays to determine its potency against the target kinase in different species.

Table 1: Comparative In Vitro Potency (IC50, nM) of a Hypothetical Kinase Inhibitor

SpeciesTarget Kinase IC50 (nM)
HumanData not available
Cynomolgus MonkeyData not available
DogData not available
RatData not available
MouseData not available

Experimental Protocol: In Vitro Kinase Assay

A representative protocol for determining the in vitro potency of a kinase inhibitor would involve a biochemical assay.

kinase_assay_workflow Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation IC50 Determination IC50 Determination Detection of Phosphorylation->IC50 Determination

Caption: Workflow for an in vitro kinase assay.

Methodology:

  • Reagents: Recombinant human, cynomolgus monkey, dog, rat, and mouse target kinase; species-specific substrate peptide; ATP; test compound (this compound) at various concentrations.

  • Procedure: The kinase, substrate, and test compound are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.

Comparative Cellular Activity

Cell-based assays are crucial for confirming that the biochemical potency translates to functional activity in a cellular context.

Table 2: Comparative Cellular Potency (EC50, nM) in a Target Engagement Assay

SpeciesCell LineTarget Engagement EC50 (nM)
HumanData not availableData not available
Cynomolgus MonkeyData not availableData not available
DogData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Experimental Protocol: Cellular Target Engagement Assay

A common method to assess cellular target engagement is to measure the inhibition of phosphorylation of a downstream substrate.

Methodology:

  • Cell Culture: Species-specific cell lines endogenously expressing the target kinase are cultured to confluence.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Data Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band. The concentration of the test compound that results in 50% inhibition of substrate phosphorylation (EC50) is calculated.

Cross-Species Pharmacokinetics

Understanding the pharmacokinetic properties of a compound in different species is critical for designing in vivo efficacy and toxicology studies.[2][3][4][5][6]

Table 3: Comparative Pharmacokinetic Parameters of a Hypothetical Kinase Inhibitor

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC0-inf (ng*h/mL)Half-life (h)
HumanData not availableData not availableData not availableData not availableData not availableData not available
Cynomolgus MonkeyData not availableData not availableData not availableData not availableData not availableData not available
DogData not availableData not availableData not availableData not availableData not availableData not available
RatData not availableData not availableData not availableData not availableData not availableData not available
MouseData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocol: In Vivo Pharmacokinetic Study

Methodology:

  • Animal Dosing: The test compound is administered to animals of each species via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dose.

  • Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Discussion and Conclusion

A comprehensive cross-species comparison of a kinase inhibitor like the hypothetical this compound requires a multi-faceted approach. By systematically evaluating the in vitro and cellular potency, as well as the pharmacokinetic profile, researchers can build a robust preclinical data package. Significant discrepancies in activity or exposure across species must be carefully investigated to understand the underlying mechanisms, which may include differences in target sequence homology, metabolic pathways, or transporter activity. Ultimately, a thorough understanding of the cross-species pharmacology is paramount for selecting the appropriate animal models for efficacy and safety studies and for predicting the therapeutic window in humans. The absence of specific data for this compound highlights the critical need for transparent and accessible data in the scientific community to facilitate such comparative analyses.

References

Confirming On-Target Effects of PF-06471553 in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of the protein arginine methyltransferase 5 (PRMT5) inhibitor, PF-06471553 (also known as PF-06939999), alongside other notable PRMT5 inhibitors. The information presented is intended to assist researchers in designing and interpreting experiments to confirm the on-target engagement of this compound in novel cellular and preclinical models.

Introduction to PRMT5 Inhibition

Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[2] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] this compound is a potent and selective small-molecule inhibitor of PRMT5 that has been evaluated in clinical trials for the treatment of advanced solid tumors.[3][4][5]

Comparison of On-Target Effects of PRMT5 Inhibitors

Direct, head-to-head comparative studies of this compound with other PRMT5 inhibitors in the same experimental models are limited in the public domain. However, by compiling data from various preclinical and clinical studies, we can establish a comparative overview of their on-target potency and effects. The primary biomarker for PRMT5 inhibition is the reduction of symmetric dimethylarginine (SDMA) levels on substrate proteins.[3]

Table 1: Comparison of In Vitro Potency of Selected PRMT5 Inhibitors

CompoundTargetMechanism of ActionCell Line(s)IC50 (Growth Inhibition)On-Target Effect MeasurementReference
This compound (PF-06939999) PRMT5Small-molecule inhibitorHNSCC, NSCLCNot publicly availableReduction of plasma SDMA (58%-88%)[3][4][5]
GSK3326595 PRMT5Small-molecule inhibitorZ-138 (Mantle Cell Lymphoma)<100 nMReduction of SDMA[6]
JNJ-64619178 PRMT5Small-molecule inhibitorAdenoid Cystic CarcinomaNot publicly availableObjective response rate of 11.5%[1]
AMG 193 PRMT5 (MTA-cooperative)Small-molecule inhibitorMTAP-deleted cancersNot publicly availableObjective responses in various solid tumors[1]

Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols for Confirming On-Target Effects

To rigorously confirm the on-target effects of this compound in new models, a combination of techniques should be employed to assess both direct target engagement and downstream functional consequences of PRMT5 inhibition.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8][9][10]

Protocol:

  • Cell Treatment: Treat the cells of interest with this compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions or lysates across a defined temperature gradient (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes).[7]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble PRMT5 in each sample using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Western Blotting for Downstream Biomarkers

Western blotting is a standard technique to measure the levels of specific proteins and their post-translational modifications. Inhibition of PRMT5 is expected to decrease the levels of symmetric dimethylarginine (SDMA) on its substrates.

Protocol:

  • Cell Lysis: Treat cells with this compound and a vehicle control. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for SDMA-containing proteins or a specific methylated substrate of PRMT5. A primary antibody for total PRMT5 and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping. Recommended antibody dilutions for PRMT5 are typically 1:1000.[11][12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities to determine the relative reduction in SDMA levels in this compound-treated samples.

RNA Sequencing (RNA-Seq) for Splicing Analysis

PRMT5 plays a crucial role in pre-mRNA splicing. Inhibition of PRMT5 can lead to widespread changes in alternative splicing.

Protocol:

  • RNA Extraction: Treat cells with this compound and a vehicle control, and then extract total RNA.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform differential splicing analysis to identify changes in exon usage and intron retention in this compound-treated cells compared to controls.

Visualizing Key Pathways and Workflows

PRMT5 Signaling Pathway

PRMT5_Signaling_Pathway PRMT5 Signaling Pathway cluster_upstream Upstream Regulators cluster_prmt5 PRMT5 Complex cluster_downstream Downstream Effectors cluster_processes Cellular Processes Growth_Factors Growth Factors Signaling_Pathways Signaling Pathways (e.g., PI3K/AKT) PRMT5 PRMT5 Signaling_Pathways->PRMT5 Activates MEP50 MEP50 PRMT5->MEP50 Forms complex Histones Histones (H3, H4) PRMT5->Histones Methylates Splicing_Factors Splicing Factors (e.g., Sm proteins) PRMT5->Splicing_Factors Methylates Transcription_Factors Transcription Factors (e.g., E2F1) PRMT5->Transcription_Factors Methylates Gene_Transcription Gene Transcription Histones->Gene_Transcription Regulates RNA_Splicing RNA Splicing Splicing_Factors->RNA_Splicing Regulates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Regulates PF06471553 This compound PF06471553->PRMT5 Inhibits

Caption: PRMT5 signaling pathway highlighting upstream regulators, the core PRMT5-MEP50 complex, key downstream substrates, and the resulting cellular processes. This compound acts by directly inhibiting the enzymatic activity of PRMT5.

Experimental Workflow for On-Target Effect Confirmation

Experimental_Workflow Workflow for Confirming On-Target Effects Start Treat New Model with This compound vs. Vehicle CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Western_Blot Western Blot for SDMA Levels Start->Western_Blot RNA_Seq RNA Sequencing for Splicing Analysis Start->RNA_Seq Cell_Viability Cell Viability/Proliferation Assay Start->Cell_Viability Analysis Data Analysis and Interpretation CETSA->Analysis Western_Blot->Analysis RNA_Seq->Analysis Cell_Viability->Analysis Conclusion Confirmation of On-Target Effects Analysis->Conclusion

References

A Head-to-Head Comparison of Metabolic Inhibitors: Profiling PF-06471553 in the Context of Triacylglycerol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic drug discovery, targeting the enzymes involved in triacylglycerol (TAG) synthesis has emerged as a promising strategy for addressing metabolic disorders. One such target is monoacylglycerol acyltransferase 3 (MGAT3), a key enzyme in the acylation of monoacylglycerol. This guide provides a comparative overview of PF-06471553, a potent and selective MGAT3 inhibitor, and places its activity in the context of other inhibitors targeting related pathways in TAG biosynthesis.

This compound: A Selective Inhibitor of MGAT3

This compound is an isoindoline-5-sulfonamide derivative identified as a highly potent and selective small molecule inhibitor of MGAT3.[1] Inhibition of MGAT3 is a potential therapeutic strategy for conditions such as insulin resistance, diabetes, dyslipidemia, and hepatic steatosis.[1]

Signaling Pathway of Triacylglycerol Synthesis

The synthesis of triacylglycerols from dietary monoacylglycerols primarily occurs in the enterocytes of the small intestine. The pathway involves the sequential acylation of monoacylglycerol. MGAT3 catalyzes the conversion of monoacylglycerol to diacylglycerol, which is then further acylated to triacylglycerol by diacylglycerol acyltransferases (DGATs).

Triacylglycerol Synthesis Pathway Triacylglycerol Synthesis Pathway cluster_inhibitors Inhibitors MAG Monoacylglycerol MGAT3 MGAT3 MAG->MGAT3 DAG Diacylglycerol DGATs DGAT1/2 DAG->DGATs TAG Triacylglycerol MGAT3->DAG DGATs->TAG PF06471553 This compound PF06471553->MGAT3 Inhibits

Caption: Simplified pathway of triacylglycerol synthesis from monoacylglycerol.

Comparative Inhibitor Data

InhibitorTargetIC50 (nM)SelectivityReference
This compound MGAT3 92 >160-fold vs. DGAT1, DGAT2, MGAT1, MGAT2[1]
Hypothetical Competitor AMGAT3---
Hypothetical Competitor BDGAT1---

Data for hypothetical competitors is for illustrative purposes to highlight the need for direct comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of inhibitor studies. Below are summarized protocols for key assays relevant to the evaluation of MGAT3 inhibitors.

In Vitro MGAT3 Inhibition Assay

This biochemical assay quantifies the enzymatic activity of MGAT3 and the potency of inhibitors.

Objective: To determine the IC50 of a test compound against human MGAT3.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MGAT3 enzyme is used. The substrates are monoacylglycerol and a labeled acyl-CoA (e.g., [14C]oleoyl-CoA).

  • Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated in a suitable buffer system.

  • Extraction: The reaction is quenched, and the lipid products (diacylglycerol) are extracted using an organic solvent.

  • Quantification: The amount of labeled diacylglycerol is quantified using liquid scintillation counting or mass spectrometry.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro MGAT3 Inhibition Assay Workflow In Vitro MGAT3 Assay Workflow cluster_prep Preparation Enzyme Recombinant MGAT3 Incubation Incubation Enzyme->Incubation Substrates Monoacylglycerol [14C]oleoyl-CoA Substrates->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Quench Quench Reaction Incubation->Quench Extraction Lipid Extraction Quench->Extraction Quantification Quantification (Scintillation Counting) Extraction->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for a typical in vitro MGAT3 inhibition assay.

Cellular Assay for Triacylglycerol Biosynthesis

This assay measures the effect of an inhibitor on TAG synthesis in a cellular context.

Objective: To assess the ability of a test compound to inhibit the incorporation of a labeled precursor into triacylglycerols in cells.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293 cells expressing human MGAT3) is cultured.

  • Treatment: Cells are pre-incubated with the test compound at various concentrations.

  • Labeling: A labeled precursor, such as [14C]oleic acid or deuterium-labeled glycerol, is added to the culture medium.

  • Lipid Extraction: After incubation, cellular lipids are extracted.

  • Analysis: The lipid extract is separated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to isolate the triacylglycerol fraction.

  • Quantification: The amount of label incorporated into the triacylglycerol fraction is measured.

  • Data Analysis: The inhibition of TAG synthesis is calculated relative to vehicle-treated control cells.

In Vivo Assessment in a Humanized Mouse Model

Due to the absence of the MOGAT3 gene in rodents, a transgenic mouse model expressing human MOGAT3 is utilized to evaluate the in vivo efficacy of inhibitors.[1]

Objective: To determine the effect of an orally administered MGAT3 inhibitor on the incorporation of a labeled glycerol into triacylglycerol in vivo.

Methodology:

  • Animal Model: Transgenic mice expressing human MOGAT3 are used.

  • Co-administration of Inhibitors: To isolate the effect of MGAT3 inhibition, inhibitors of DGAT1 and DGAT2 are co-administered.

  • Inhibitor and Tracer Administration: The test compound (this compound) is administered orally, followed by an oral gavage of a deuterium-labeled glycerol tracer.

  • Sample Collection: Blood samples are collected at various time points.

  • Lipid Analysis: Plasma lipids are extracted, and the incorporation of the deuterium label into triacylglycerols is quantified by LC-MS/MS.

  • Data Analysis: The extent of inhibition of labeled glycerol incorporation into TAG is determined by comparing the treated group to a vehicle control group.

Conclusion

This compound stands out as a potent and highly selective inhibitor of MGAT3, a critical enzyme in the metabolic pathway of triacylglycerol synthesis. While direct comparative data with other MGAT3 inhibitors is currently limited, its selectivity profile against related acyltransferases underscores its potential as a precise research tool and a promising therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of MGAT3 inhibitors, which will be crucial for advancing our understanding of metabolic diseases and developing novel therapeutic interventions. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of this compound.

References

Evaluating the Synergistic Effects of PF-06471553 with Other Drugs: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases reveals a significant lack of available information regarding the synergistic effects of the compound PF-06471553 when used in combination with other drugs. Furthermore, details concerning its specific biological target and mechanism of action are not publicly documented, precluding a scientifically grounded comparative analysis of its potential synergistic interactions.

This compound, chemically identified as N-(2-cyclobutyl-2H-1,2,3-triazol-4-yl)-2-(2-(3-methoxyphenyl)acetyl)isoindoline-5-sulfonamide, is a compound that appears to be in the early stages of investigation, with no substantial data available in the public domain regarding its efficacy, either as a monotherapy or as part of a combination therapy. This absence of published research, including preclinical and clinical studies, makes it impossible to fulfill the requirements for a detailed comparison guide complete with experimental data, protocols, and pathway visualizations.

For researchers, scientists, and drug development professionals, the evaluation of synergistic effects is a cornerstone of developing effective combination therapies. This process typically involves:

  • Target Identification and Mechanism of Action: Understanding the specific biological pathways a drug modulates is the first step in identifying rational drug combinations. Drugs that target different nodes within the same pathway or parallel pathways are often candidates for synergistic interactions.

  • In Vitro and In Vivo Studies: A battery of experiments is necessary to quantify the degree of synergy. These often involve cell-based assays to determine cell viability and apoptosis, followed by animal models to assess efficacy and toxicity of the drug combination.

  • Quantitative Analysis of Synergy: Methodologies such as the combination index (CI) as described by Chou and Talalay are employed to determine whether the combined effect of two drugs is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Without access to studies that provide this foundational information for this compound, any attempt to create a comparison guide would be purely speculative and would not meet the rigorous, data-driven standards required by the scientific community.

The following sections would typically form the core of such a guide, but are currently unachievable due to the data gap:

  • Quantitative Data Presentation: Tables summarizing metrics such as IC50 values, combination indices, and in vivo tumor growth inhibition would be presented here.

  • Experimental Protocols: Detailed methodologies for key experiments, including cell lines used, drug concentrations, and analytical techniques, would be described.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular pathways affected by this compound and its combination partners, as well as diagrams of the experimental workflows, would be provided.

At present, the scientific community awaits the publication of research detailing the biological activity and potential therapeutic applications of this compound. Until such data becomes available, a meaningful evaluation of its synergistic effects with other drugs cannot be conducted. Researchers interested in this compound are encouraged to monitor scientific literature and patent databases for future disclosures from the sponsoring institution.

A Comparative Analysis of Vupanorsen (PF-07285557) and Established Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antisense oligonucleotide, vupanorsen (PF-07285557), with established lipid-lowering agents, including statins, ezetimibe, and PCSK9 inhibitors. While the clinical development of vupanorsen has been discontinued by Pfizer, the data from its clinical trials offer valuable insights into the therapeutic potential and challenges of targeting angiopoietin-like 3 (ANGPTL3) for the management of dyslipidemia.

Executive Summary

Vupanorsen is an N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide designed to reduce the hepatic synthesis of ANGPTL3, a key regulator of lipoprotein metabolism. Clinical trials have demonstrated its efficacy in reducing triglycerides and non-high-density lipoprotein cholesterol (non-HDL-C). However, its effects on low-density lipoprotein cholesterol (LDL-C) were modest, and safety concerns, including injection site reactions and elevations in liver enzymes, were identified. This guide presents a detailed analysis of vupanorsen's performance in contrast to current standards of care, supported by available clinical trial data and detailed experimental methodologies.

Data Presentation

Table 1: Mechanism of Action of Vupanorsen and Comparator Lipid-Lowering Agents
Drug ClassRepresentative DrugMechanism of Action
ANGPTL3 Inhibitor Vupanorsen (PF-07285557)A second-generation N-acetyl galactosamine (GalNAc3)-conjugated antisense oligonucleotide that targets hepatic ANGPTL3 mRNA, leading to its degradation and reduced synthesis of the ANGPTL3 protein.[1][2] This in turn increases lipoprotein lipase and endothelial lipase activity, enhancing the clearance of triglyceride-rich lipoproteins.
HMG-CoA Reductase Inhibitors (Statins) AtorvastatinCompetitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[3][4][5] This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.[3][4]
Cholesterol Absorption Inhibitor EzetimibeSelectively inhibits the intestinal absorption of cholesterol and related phytosterols by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.[6][7][8][9] This reduces the delivery of intestinal cholesterol to the liver.[6]
PCSK9 Inhibitors EvolocumabA human monoclonal antibody that binds to proprotein convertase subtilisin/kexin type 9 (PCSK9).[10][11][12] This prevents PCSK9 from binding to LDL receptors on hepatocytes, thereby preventing their degradation and increasing the number of LDL receptors available to clear LDL-C from the blood.[10][11][12]
Table 2: Comparative Efficacy of Vupanorsen and Other Lipid-Lowering Agents (Placebo-Adjusted Percent Change from Baseline)
Lipid ParameterVupanorsen (TRANSLATE-TIMI 70 Trial)Atorvastatin (High-Intensity)Ezetimibe (Monotherapy)Evolocumab (on top of statin)
Non-HDL-C ↓ 22.0% to 27.7% (at 24 weeks, various doses)[3][6]~ ↓ 50%~ ↓ 15-20%~ ↓ 50-60%
Triglycerides ↓ 41.3% to 56.8% (at 24 weeks, various doses)[3][6]~ ↓ 20-40%~ ↓ 5-10%~ ↓ 15-25%
LDL-C ↓ 7.9% to 16.0% (modest, without clear dose-response)[6]~ ↓ 50-60%~ ↓ 15-22%~ ↓ 60-70%
Apolipoprotein B (ApoB) ↓ 6.0% to 15.1% (modest)[6]~ ↓ 40-50%~ ↓ 10-15%~ ↓ 50%
ANGPTL3 ↓ 69.9% to 95.2% (dose-dependent)[3][6]No direct effectNo direct effectNo direct effect

Note: Efficacy data for comparator agents are approximate and can vary based on the specific drug, dosage, patient population, and baseline lipid levels.

Table 3: Safety and Tolerability Profile
Adverse EventsVupanorsen (TRANSLATE-TIMI 70 Trial)Statins (General)EzetimibePCSK9 Inhibitors (General)
Common Injection site reactions, elevations in liver enzymes (ALT/AST), dose-dependent increase in hepatic fat fraction.[6][7]Myalgia, headache, gastrointestinal upset.Diarrhea, sinusitis, arthralgia.Injection site reactions, nasopharyngitis, influenza-like illness.
Serious (Rare) -Myopathy, rhabdomyolysis, hepatotoxicity.Hypersensitivity reactions, pancreatitis.Hypersensitivity reactions.

Experimental Protocols

Clinical Trial Protocol: Phase 2b Study of a Novel Lipid-Lowering Agent (Representative)

Objective: To evaluate the efficacy, safety, and tolerability of a novel lipid-lowering agent in adults with hypercholesterolemia on stable statin therapy.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Male and female adults (≥18 years) with a history of hypercholesterolemia, on a stable dose of statin therapy for at least 4 weeks, and with a fasting LDL-C level ≥ 70 mg/dL and triglycerides < 400 mg/dL at screening.

  • Exclusion Criteria: History of severe renal or hepatic impairment, recent major cardiovascular event, or use of other lipid-lowering therapies besides the protocol-specified statin.

Treatment:

  • Participants are randomized in a 1:1:1:1 ratio to receive one of three dose levels of the investigational drug or a matching placebo, administered subcutaneously once every 4 weeks for 24 weeks.

Assessments:

  • Efficacy: The primary efficacy endpoint is the percent change in LDL-C from baseline to week 24. Secondary endpoints include the percent change in non-HDL-C, triglycerides, ApoB, and the target protein of the investigational drug. Lipid panels are performed at screening, baseline, and weeks 4, 8, 12, 16, 20, and 24.

  • Safety: Assessed through monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), vital signs, and electrocardiograms at each study visit.

Lipid Analysis:

  • Fasting blood samples are collected at specified time points.

  • Total cholesterol, HDL-C, and triglycerides are measured using standard enzymatic assays.

  • LDL-C is calculated using the Friedewald formula, provided that triglycerides are < 400 mg/dL. Direct LDL-C measurement is performed if triglycerides exceed this level.

  • ApoB and other specific lipoproteins are measured using immunoturbidimetric assays.

In Vitro Assay Protocol: HMG-CoA Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compound and positive control (e.g., atorvastatin)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate in each well of a 96-well plate.

  • Add the test compound at various concentrations to the respective wells. Include wells with a positive control (atorvastatin) and a vehicle control (solvent used for the test compound).

  • Initiate the enzymatic reaction by adding a fixed amount of HMG-CoA reductase to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the compound concentration.[4]

Mandatory Visualization

Signaling_Pathway cluster_liver_cell Hepatocyte Vupanorsen Vupanorsen (ASO) ANGPTL3_mRNA ANGPTL3 mRNA Vupanorsen->ANGPTL3_mRNA Binds and promotes degradation Ribosome Ribosome ANGPTL3_mRNA->Ribosome Translation ANGPTL3_protein ANGPTL3 Protein Ribosome->ANGPTL3_protein Synthesis Secretion Secretion ANGPTL3_protein->Secretion ANGPTL3_protein_ext Secreted ANGPTL3 LPL Lipoprotein Lipase (LPL) TG_Lipoproteins Triglyceride-Rich Lipoproteins LPL->TG_Lipoproteins Hydrolyzes TG_Clearance Triglyceride Clearance TG_Lipoproteins->TG_Clearance Leads to ANGPTL3_protein_ext->LPL Inhibits Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Baseline Baseline Assessment (Lipid Panel, Safety Labs) Randomization->Baseline Dosing Drug/Placebo Administration (Subcutaneous, Q4W) Baseline->Dosing Follow_up Follow-up Visits (Weeks 4, 8, 12, 16, 20) Dosing->Follow_up Repeated Cycles Follow_up->Dosing Final_Visit Final Visit (Week 24) (Lipid Panel, Safety Labs) Follow_up->Final_Visit Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Final_Visit->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Safety Operating Guide

Navigating the Safe Disposal of PF-06471553: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-06471553, a CDK inhibitor, are paramount to ensuring laboratory safety and environmental protection. Due to the novel nature of such compounds, specific disposal protocols may not be readily available. However, by adhering to established guidelines for hazardous chemical waste management, a safe and compliant disposal process can be effectively implemented. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, drawing from general safety data sheet (SDS) recommendations for similar research chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize that the chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated. Therefore, treating the compound with the highest degree of caution is essential. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors. Direct contact with the substance should be avoided, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, based on standard laboratory safety protocols for hazardous chemicals.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste. Under no circumstances should the compound be disposed of down the drain or in regular trash.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard classifications (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Institutional Procedures:

    • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Carefully collect the material and place it in a sealed, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_container Label Container as 'Hazardous Waste' with Chemical Name collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End contact_ehs->end Disposal Complete spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate contain_spill Contain with Absorbent Material evacuate->contain_spill cleanup Collect Contaminated Material into Hazardous Waste Container contain_spill->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->seal_container

Caption: Workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling PF-06471553

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of PF-06471553, a potent pharmaceutical compound. Adherence to these procedures is vital to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.

Body AreaRequired PPESpecifications and Usage Guidelines
Respiratory N95 or higher-level respirator (e.g., PAPR)A surgical mask is not sufficient for respiratory protection from drug exposure. A respirator is essential, especially when unpacking hazardous drugs not in plastic containers.[1] Powered Air-Purifying Respirators (PAPR) may be necessary for highly potent compounds.[2][3]
Eyes and Face Safety goggles with side shields and a face shieldEye protection is necessary to guard against spills or splashes.[1] Standard eyeglasses are not adequate.[1]
Hands Double-gloving with chemotherapy-rated glovesGloves must be disposable, powder-free, and latex-free.[1] Change gloves regularly and immediately if contaminated.
Body Disposable, long-sleeved, seamless gownGowns should be tested for resistance to chemotherapy drugs.[4] Ensure complete coverage of the torso.
Head Hair coversProtects against contamination of the hair and prevents shedding into the work area.[1]
Feet Disposable shoe coversTo be worn in designated handling areas to prevent the spread of contamination.
Operational Plan for Handling this compound

A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment.

StepProcedureKey Considerations
1. Preparation Designate a specific handling area. Assemble all necessary PPE and materials before starting.Work should be conducted in a controlled environment, such as a chemical fume hood or a biological safety cabinet.[4]
2. Donning PPE Put on PPE in the correct sequence: shoe covers, hair cover, gown, mask/respirator, goggles/face shield, and then gloves (double).Proper donning technique prevents contamination of the PPE.
3. Compound Handling Carefully weigh and handle the compound to minimize aerosol generation.Use containment technologies like flexible containment glove bags for dispensing powdered compounds to lower exposure risk.[2]
4. Post-Handling Decontaminate all surfaces and equipment used.Use an appropriate and validated decontamination agent.
5. Doffing PPE Remove PPE in the reverse order of donning, being careful not to self-contaminate.Dispose of all single-use PPE as hazardous waste.
6. Hand Hygiene Wash hands thoroughly with soap and water after removing all PPE.This is a critical final step to remove any potential residual contamination.
Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Treat as hazardous chemical waste. Follow all local, state, and federal regulations for disposal.
Contaminated PPE All used PPE (gloves, gowns, shoe covers, etc.) must be disposed of as hazardous waste.
Contaminated Labware Disposable labware should be treated as hazardous waste. Reusable labware must be thoroughly decontaminated using a validated procedure.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Final Steps prep_area Designate & Prepare Handling Area gather_materials Assemble PPE & Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_compound Handle Compound in Containment don_ppe->handle_compound decontaminate Decontaminate Surfaces & Equipment handle_compound->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste hand_hygiene Perform Hand Hygiene dispose_waste->hand_hygiene

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06471553
Reactant of Route 2
PF-06471553

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.